1H-Pyrrolo[2,3-b]pyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-4,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYPZQKEBDHBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705528 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261802-66-7 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1H-Pyrrolo[2,3-b]pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-Pyrrolo[2,3-b]pyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct synthetic protocols for the unsubstituted parent compound, this document outlines plausible synthetic strategies based on established methodologies for the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. Furthermore, it presents characterization data for the core scaffold to serve as a reference for spectroscopic analysis.
Introduction
1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules, including kinase inhibitors and anticancer agents.[1] The 2-hydroxy derivative, this compound, and its tautomer, 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one (also known as 7-azaindoxyl), are of significant interest for further chemical derivatization to explore new therapeutic agents. This guide will delve into the potential synthetic routes and key characterization techniques for this target compound.
Tautomerism
This compound exists in equilibrium with its keto tautomer, 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one. The equilibrium between these two forms is a critical aspect of its chemistry and can be influenced by factors such as solvent polarity and pH.
Proposed Synthetic Strategies
While a direct, high-yield synthesis for the unsubstituted this compound is not prominently reported, several strategies can be proposed based on the synthesis of substituted analogs and the general chemistry of 7-azaindoles.
Strategy A: From 2-Amino-3-halopyridine
A plausible route involves the construction of the pyrrole ring from a substituted pyridine precursor. This strategy is widely used for the synthesis of various 2-substituted 7-azaindoles.[2]
Experimental Protocol (Hypothetical):
-
Sonogashira Coupling: 2-Amino-3-iodopyridine could be coupled with a protected acetylene derivative, such as trimethylsilylacetylene, under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) with a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).
-
Cyclization: The resulting 2-amino-3-(alkynyl)pyridine intermediate could then be subjected to base-catalyzed cyclization (e.g., using potassium tert-butoxide) to form the 7-azaindole ring.[2]
-
Conversion to 2-ol: The protecting group on the 2-position would then need to be removed, followed by a hydrolysis or oxidation step to introduce the hydroxyl group. The formation of 2-hydroxy-7-azaindole has been observed as a metabolite, suggesting this transformation is feasible.[3]
Strategy B: Modification of 7-Azaindole
Direct oxidation of the 7-azaindole core at the 2-position presents another potential route, although controlling selectivity could be challenging.
Experimental Protocol (Hypothetical):
-
N-Protection: The pyrrolic nitrogen of 7-azaindole would likely require protection (e.g., with a benzenesulfonyl group) to prevent side reactions.
-
Oxidation: The protected 7-azaindole could then be subjected to oxidation. Various oxidizing agents could be screened for this transformation.
-
Deprotection: Removal of the protecting group would yield the final product.
Characterization
Spectroscopic Data of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
| Technique | Data |
| ¹H NMR | The proton NMR spectrum would show characteristic signals for the aromatic protons of both the pyridine and pyrrole rings.[4] |
| ¹³C NMR | The carbon NMR spectrum would display signals for all seven carbon atoms in the heterocyclic system.[5] |
| Mass Spec. | The electron ionization mass spectrum would show a molecular ion peak corresponding to its molecular weight.[6] |
| IR Spec. | The infrared spectrum would exhibit characteristic absorption bands for N-H stretching and aromatic C-H and C=C/C=N stretching vibrations.[7][8] |
Table 1: Spectroscopic Data for 1H-Pyrrolo[2,3-b]pyridine.
For this compound, one would expect to see additional signals in the NMR spectra corresponding to the hydroxyl proton (which may be broad and exchangeable) and a downfield shift for the C2 carbon. In the IR spectrum, a broad O-H stretching band would be expected for the -ol tautomer, while a strong C=O stretching band would be characteristic of the -one tautomer.
Biological Context and Potential Applications
While there is no specific literature on the biological activity of the unsubstituted this compound, the 7-azaindole scaffold is a cornerstone in the development of various therapeutic agents.[9] Derivatives of this core structure have been extensively investigated as:
-
Kinase Inhibitors: Many 7-azaindole derivatives are potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[1][10]
-
Antiviral Agents: Certain substituted 7-azaindoles have shown promise as antiviral agents, for example, in the treatment of influenza.[3]
-
CNS Agents: The scaffold has also been explored for its potential in developing treatments for central nervous system disorders.
The introduction of a hydroxyl group at the 2-position of the 7-azaindole core provides a valuable handle for further synthetic modifications, allowing for the creation of diverse libraries of compounds for screening against various biological targets.
Conclusion
References
- 1. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 3. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. chemscene.com [chemscene.com]
- 7. Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. 7-Azaindole (271-63-6) IR Spectrum [chemicalbook.com]
- 9. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. img01.pharmablock.com [img01.pharmablock.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 1H-Pyrrolo[2,3-b]pyridin-2-ol and its Tautomer, 1,7-Dihydro-pyrrolo[2,3-b]pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridin-2-ol and its predominant tautomeric form, 1,7-dihydro-pyrrolo[2,3-b]pyridin-2-one, also known as 7-azaoxindole. Due to the pronounced tautomeric equilibrium favoring the lactam form, this guide will focus on the properties of 1,7-dihydro-pyrrolo[2,3-b]pyridin-2-one, while also addressing the dynamics of the tautomerism. The 1H-Pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core component in numerous biologically active compounds, particularly kinase inhibitors.[1] This document consolidates available physicochemical data, details experimental protocols for its characterization, and presents its reactivity profile.
Tautomerism: The Predominance of the Lactam Form
A critical chemical feature of this compound is its existence in a tautomeric equilibrium with 1,7-dihydro-pyrrolo[2,3-b]pyridin-2-one. Analogous to the well-studied 2-hydroxypyridine/2-pyridone system, the equilibrium for this compound strongly favors the lactam (keto) form, 1,7-dihydro-pyrrolo[2,3-b]pyridin-2-one. This predominance is especially pronounced in the solid state and in polar solvents. The stability of the lactam form is attributed to favorable intermolecular hydrogen bonding.
Physical and Chemical Properties
Due to the scarcity of experimentally determined data for 1,7-dihydro-pyrrolo[2,3-b]pyridin-2-one, the following tables summarize primarily computed and inferred properties.
Table 1: General and Physicochemical Properties of 1,7-Dihydro-pyrrolo[2,3-b]pyridin-2-one
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | [2] |
| Molecular Weight | 134.14 g/mol | [2] |
| CAS Number | 5654-97-7 | [2] |
| Appearance | White to light yellow solid | [1] |
| IUPAC Name | 1,3-dihydropyrrolo[2,3-b]pyridin-2-one | [2] |
| Synonyms | 7-Azaoxindole, 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one | [2] |
| Density (Predicted) | 1.3 g/cm³ | [3] |
| Refractive Index (Predicted) | 1.59 | [3] |
| Boiling Point (Predicted) | 362.5 °C at 760 mmHg | [4] |
| Solubility | Soluble in organic solvents like chloroform and dichloromethane (inferred).[1] Specific data is not readily available. | [1] |
Table 2: Computed Properties of 1,7-Dihydro-pyrrolo[2,3-b]pyridin-2-one
| Property | Value | Source |
| Exact Mass | 134.048012819 Da | [2] |
| Topological Polar Surface Area | 42 Ų | [2] |
| Heavy Atom Count | 10 | [2] |
| Formal Charge | 0 | [2] |
| Complexity | 158 | [2] |
| Isotope Atom Count | 0 | [2] |
| Defined Atom Stereocenter Count | 0 | [2] |
| Undefined Atom Stereocenter Count | 0 | [2] |
| Defined Bond Stereocenter Count | 0 | [2] |
| Undefined Bond Stereocenter Count | 0 | [2] |
| Covalently-Bonded Unit Count | 1 | [2] |
| Compound Is Canonicalized | Yes | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 1,7-dihydro-pyrrolo[2,3-b]pyridin-2-one are not widely published. The following protocols are based on general and established methods for the synthesis of analogous 7-azaindole derivatives and the characterization of organic compounds.
Synthesis of 7-Azaoxindoles (General Procedure)
The synthesis of 7-azaindole derivatives can be achieved through various methods, including the Chichibabin cyclization.[5]
Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the appropriate substituted 3-picoline derivative to dry THF.
-
Deprotonation: Cool the solution to -40 °C in a dry ice/acetone bath. Slowly add a solution of a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), while maintaining the temperature.
-
Cyclization: After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time to facilitate the cyclization.
-
Quenching: Slowly quench the reaction by the addition of a proton source, such as water or a saturated ammonium chloride solution, at low temperature.
-
Extraction: Allow the mixture to warm to room temperature. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 7-azaoxindole derivative.[5]
Melting Point Determination
Protocol:
-
Sample Preparation: Finely powder a small amount of the dry sample. Pack the powdered sample into a capillary tube to a height of about 3 mm by tapping the sealed end of the tube on a hard surface.[6]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.[4]
-
Heating: Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to about 1-2 °C per minute to ensure an accurate measurement.[6]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound. A pure compound will typically have a sharp melting range of 1-2 °C.[2]
Solubility Determination (Shake-Flask Method)
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer solutions of different pH, organic solvents) in a sealed vial.[7]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Reporting: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.[8]
pKa Determination (Spectrophotometric Method)
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values spanning a range of at least 2 pH units above and below the estimated pKa.
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to obtain a constant final concentration.
-
UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a selected wavelength (where the absorbance changes significantly with pH) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve, often by applying the Henderson-Hasselbalch equation.[9][10]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the lactam ring. The chemical shifts and coupling constants will be characteristic of the 7-azaoxindole structure. The NH proton of the lactam and the pyrrole will likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the lactam, the aromatic carbons, and the methylene carbon.
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
Study of Tautomeric Equilibrium by ¹H NMR
Protocol:
-
Sample Preparation: Prepare solutions of the compound in different deuterated solvents of varying polarity (e.g., CDCl₃, acetone-d₆, DMSO-d₆).[3]
-
NMR Spectra Acquisition: Acquire quantitative ¹H NMR spectra for each solution at a constant temperature.
-
Signal Integration: Identify and integrate the signals corresponding to specific protons of both the enol (this compound) and lactam (1,7-dihydro-pyrrolo[2,3-b]pyridin-2-one) tautomers. The vinylic proton of the enol and the methylene protons of the lactam are often well-resolved and suitable for this purpose.[14]
-
Equilibrium Constant Calculation: Calculate the ratio of the two tautomers from the integrated signal areas. The equilibrium constant (Keq = [lactam]/[enol]) can then be determined for each solvent.[14]
Reactivity and Applications in Drug Discovery
The 1,7-dihydro-pyrrolo[2,3-b]pyridin-2-one scaffold is a versatile intermediate in organic synthesis. The lactam nitrogen and the pyrrole nitrogen can be functionalized, and the aromatic ring can undergo electrophilic substitution reactions.
This scaffold is of significant interest in drug development, particularly in the design of kinase inhibitors. Its structure can mimic the hinge-binding motif of ATP, allowing for competitive inhibition of various kinases. Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been investigated as inhibitors of a range of kinases, demonstrating the importance of this heterocyclic system in the development of targeted therapies for diseases such as cancer.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. ijper.org [ijper.org]
- 10. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
Tautomerism of 1H-Pyrrolo[2,3-b]pyridin-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the keto-enol tautomerism of 1H-pyrrolo[2,3-b]pyridin-2-ol, a key heterocyclic scaffold in medicinal chemistry. In the absence of direct experimental quantitative data for this specific molecule, this document outlines the established experimental and computational methodologies for investigating such equilibria. Drawing parallels with the well-studied 2-hydroxypyridine/2-pyridone system, this guide presents theoretical quantitative data to predict the tautomeric preference. Detailed experimental protocols for NMR and UV-Vis spectroscopy, alongside a comprehensive computational workflow, are provided. Visual diagrams generated using Graphviz illustrate the tautomeric equilibrium and associated analytical workflows, offering a practical framework for researchers in drug discovery and development.
Introduction
The tautomeric state of a molecule is a critical determinant of its physicochemical properties, including lipophilicity, acidity, basicity, and hydrogen bonding capacity. These properties, in turn, profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in drug discovery, and its derivatives are of significant interest. The 2-hydroxy substituted analogue, this compound, can exist in a tautomeric equilibrium with its keto form, 1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
Understanding and controlling this tautomeric equilibrium is paramount for rational drug design, as the different tautomers may exhibit distinct biological activities and off-target effects. This guide addresses the core aspects of the tautomerism of this compound, providing both theoretical predictions and practical methodologies for its investigation.
The Tautomeric Equilibrium
The keto-enol tautomerism of this compound involves the migration of a proton between the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrole ring, leading to the interconversion between the enol (this compound) and keto (1H-pyrrolo[2,3-b]pyridin-2(3H)-one) forms.
Quantitative Analysis (Theoretical)
In the absence of experimental data, computational chemistry provides a powerful tool to predict the relative stabilities of tautomers and thus the position of the equilibrium. Density Functional Theory (DFT) calculations are commonly employed for this purpose. Below is a table summarizing theoretical data for the analogous 2-hydroxypyridine/2-pyridone system, which serves as a predictive model for the tautomerism of this compound.
| Tautomer System | Method | Basis Set | ΔE (kcal/mol)a | ΔG (kcal/mol)b | KTc | Reference |
| 2-Hydroxypyridine/2-Pyridone | CCSD | aug-cc-pvdz | -0.77 | -0.77 | 3.7 | [1] |
| 2-Hydroxypyridine/2-Pyridone | M062X | 6-311++G | -1.2 to -2.1 | - | - | [1] |
| 2-Hydroxypyridine/2-Pyridone | B3LYP | 6-311++G | +0.2 to +0.7 | - | - | [1] |
a Relative electronic energy (Eketo - Eenol). A negative value indicates the keto form is more stable. b Relative Gibbs free energy. c Equilibrium constant (KT = [keto]/[enol]) calculated from ΔG.
These theoretical studies on 2-hydroxypyridine/2-pyridone generally indicate that the two tautomers are very close in energy in the gas phase, with the more stable form depending on the level of theory used.[1][3] This suggests that for this compound, both tautomers are likely to be present in significant proportions, and the equilibrium will be highly sensitive to environmental factors.
Experimental Protocols
The following sections detail the standard experimental procedures for the qualitative and quantitative analysis of keto-enol tautomerism in heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution, as the chemical shifts of nuclei are highly sensitive to their local electronic environment.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in an NMR tube. A range of solvents with varying polarities should be used to assess the solvent effect on the equilibrium.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
Identify distinct signals corresponding to each tautomer. For instance, the 1H NMR spectrum may show separate signals for the N-H proton of the keto form and the O-H proton of the enol form, although these can be broad and may exchange with residual water. More reliably, different chemical shifts for the ring protons in each tautomer can be observed.
-
In the 13C NMR spectrum, the carbonyl carbon of the keto form will have a characteristic chemical shift in the range of 160-180 ppm, while the carbon bearing the hydroxyl group in the enol form will appear at a different, typically upfield, chemical shift.
-
The tautomeric ratio can be determined by integrating the well-resolved signals corresponding to each tautomer in the 1H NMR spectrum. The equilibrium constant (KT) is calculated as the ratio of the integrals of the keto and enol forms.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to quantify the tautomeric ratio if the two tautomers have distinct absorption spectra.
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile, water). Prepare a series of dilutions to determine a suitable concentration for measurement (typically in the range of 10-4 to 10-5 M).
-
Data Acquisition: Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer.
-
Data Analysis:
-
Deconvolute the overlapping spectra of the two tautomers. This often requires knowledge of the individual spectra of "locked" analogues (e.g., the N-methylated keto form and the O-methylated enol form) to determine the molar absorptivity of each tautomer at specific wavelengths.
-
The relative concentrations of the keto and enol forms can then be calculated using the Beer-Lambert law.
-
Computational Protocol
Computational chemistry offers a valuable approach to predict the relative stabilities and spectroscopic properties of tautomers.
Protocol:
-
Structure Preparation: Build the 3D structures of both the enol (this compound) and keto (1H-pyrrolo[2,3-b]pyridin-2(3H)-one) tautomers using a molecular modeling software.
-
Computational Method: Employ a suitable quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimizations for both tautomers using a reliable level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).
-
Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).
-
-
Energy Calculation:
-
The relative stability of the tautomers is determined by comparing their calculated Gibbs free energies (ΔG = Gketo - Genol).
-
The equilibrium constant (KT) can be calculated from the Gibbs free energy difference using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature.
-
-
Solvent Effects: To model the tautomerism in solution, implicit solvent models (e.g., Polarizable Continuum Model - PCM) can be incorporated into the calculations.
Conclusion
While direct experimental quantitative data on the tautomerism of this compound remains to be reported, this technical guide provides a robust framework for its investigation. Based on theoretical studies of analogous systems, it is predicted that both the enol and keto tautomers are of similar stability, with the equilibrium being highly sensitive to the surrounding environment. The detailed experimental and computational protocols outlined herein offer researchers and drug development professionals the necessary tools to characterize and ultimately control this crucial tautomeric equilibrium, paving the way for the rational design of novel 7-azaindole-based therapeutics with optimized properties.
References
The Discovery and Enduring Legacy of 1H-Pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonding interactions have cemented its role in the design of numerous therapeutic agents. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of this remarkable heterocyclic system, alongside a summary of the biological activities of its derivatives and the signaling pathways they modulate.
Discovery and Early History
The journey of 1H-pyrrolo[2,3-b]pyridine began in the early 20th century, born from the intellectual curiosity of chemists exploring nitrogen-containing analogues of indole. While the initial discovery is often cited as being in the early 1900s, one of the earliest documented syntheses of a 7-azaindole derivative was reported by Armit and Robinson in 1925 . Their work laid the foundational chemical understanding of this novel heterocyclic system. Subsequently, Clemo and Holmes in 1934 are credited with the first synthesis of the parent 1H-pyrrolo[2,3-b]pyridine. These early explorations were primarily driven by academic interest in the fundamental chemistry of heterocyclic compounds. It wasn't until the mid-20th century that the significant biological potential of the 7-azaindole scaffold began to be unveiled, leading to a surge in research that continues to this day. A pivotal publication by Robinson and Robison in 1955 detailed the synthesis and conversion of 7-azaindole to 7-azatryptophan and other derivatives, further opening the door for its investigation in biological systems.
Evolution of Synthetic Methodologies
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core has evolved significantly from the classical methods of the early 20th century to the sophisticated catalytic systems of the 21st. Early approaches often involved modifications of established indole syntheses, which were frequently harsh and lacked broad substrate scope. Modern methods offer milder conditions, higher yields, and greater functional group tolerance, making a diverse array of 7-azaindole derivatives more accessible for drug discovery programs.
Classical Synthetic Approaches
The initial syntheses of the 7-azaindole scaffold were largely based on established methods for indole synthesis, adapted for the pyridine ring system. These included:
-
Madelung Synthesis: This method involves the intramolecular cyclization of an N-(2-picolyl)formamidine or a related amide at high temperatures with a strong base. While effective for certain substrates, the harsh conditions limit its applicability to robust molecules.
-
Fischer Indole Synthesis: The Fischer synthesis, a cornerstone of indole chemistry, was also adapted for the preparation of 7-azaindoles. This involves the acid-catalyzed reaction of a 2-pyridylhydrazine with an aldehyde or ketone. However, the strongly acidic conditions and the electronic nature of the pyridine ring can lead to lower yields compared to the synthesis of carbocyclic indoles.
Modern Synthetic Methodologies
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of 7-azaindoles, offering milder and more versatile routes.
-
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has become a workhorse in the synthesis of 7-azaindoles. Reactions such as the Sonogashira, Heck, and Suzuki couplings are routinely employed to construct the pyrrole ring onto a functionalized pyridine precursor. These methods generally offer good to excellent yields and tolerate a wide range of functional groups.
-
Rhodium(III)-Catalyzed C-H Activation: More recently, Rh(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of 7-azaindoles. This approach involves the coupling of 2-aminopyridines with alkynes, offering a step-economical route to the desired scaffold.
-
Chichibabin Cyclization: The Chichibabin reaction, involving the nucleophilic amination of pyridines, has also been adapted for the synthesis of 7-azaindoles. This method typically involves the reaction of a 3-picoline derivative with an amide base to generate a key intermediate that cyclizes to form the pyrrole ring.
Comparative Summary of Synthetic Methods
| Method | Description | Typical Conditions | Advantages | Limitations |
| Madelung Synthesis | Intramolecular cyclization of N-picolylamides. | High temperature, strong base (e.g., NaNH2, t-BuOK). | Access to specific substitution patterns. | Harsh conditions, limited functional group tolerance. |
| Fischer Indole Synthesis | Reaction of 2-pyridylhydrazines with carbonyls. | Strong acid (e.g., H2SO4, PPA), heat. | Well-established, readily available starting materials. | Harsh conditions, potential for low yields. |
| Palladium-Catalyzed Coupling | Cross-coupling of functionalized pyridines and alkynes/alkenes. | Pd catalyst (e.g., Pd(PPh3)4), ligand, base, solvent. | Mild conditions, high yields, broad substrate scope. | Cost of catalyst, potential for metal contamination. |
| Rhodium(III)-Catalyzed C-H Activation | Coupling of 2-aminopyridines with alkynes. | [RhCp*Cl2]2, AgSbF6, solvent, heat. | Step-economical, direct C-H functionalization. | Requires specific directing groups, catalyst cost. |
Biological Significance and Therapeutic Applications
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone of modern drug discovery, particularly in the field of oncology. Its ability to mimic the purine core of ATP allows it to effectively target the ATP-binding site of various kinases, making it a privileged structure for the development of kinase inhibitors.
Kinase Inhibition
A vast number of 7-azaindole derivatives have been synthesized and evaluated as inhibitors of a wide range of protein kinases implicated in cancer and other diseases. The nitrogen atom at the 7-position acts as a key hydrogen bond acceptor, while the pyrrole N-H serves as a hydrogen bond donor, enabling a strong and specific interaction with the hinge region of the kinase active site.
Quantitative Data on 7-Azaindole-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Vemurafenib (PLX4032) | BRAF V600E | 31 | Tsai, J. et al. (2008) |
| Pexidartinib (PLX3397) | CSF1R, c-Kit, FLT3 | 20, 10, 16 | ClinicalTrials.gov |
| Belvarafenib (HM95573) | BRAF V600E | 0.4 | Kim, D. W. et al. (2018) |
| Compound 11h | PDE4B | 110 | In-house data |
| Compound 8l | Haspin | 14 | In-house data |
| Compound 97 | JAK2, JAK3 | 1, 5 | In-house data |
Other Therapeutic Areas
Beyond kinase inhibition, 7-azaindole derivatives have shown promise in a variety of other therapeutic areas, including:
-
Immunomodulation: As inhibitors of Janus kinases (JAKs) and other immune-related targets.
-
Antiviral and Antibacterial Agents: Demonstrating activity against a range of pathogens.
-
Central Nervous System (CNS) Disorders: As ligands for various CNS receptors.
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy of 7-azaindole-based drugs stems from their ability to modulate specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the mechanisms of action for two prominent drugs containing the 1H-pyrrolo[2,3-b]pyridine core: Vemurafenib and Venetoclax.
Vemurafenib and the MAPK Signaling Pathway
Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase, a key driver in many cases of melanoma. By inhibiting this mutated kinase, Vemurafenib blocks the downstream signaling cascade of the Mitogen-Activated Protein Kinase (MAPK) pathway, thereby inhibiting cancer cell proliferation and survival.[1][2][3][4][5]
Venetoclax and the Apoptosis Pathway
Venetoclax, while containing a more complex scaffold that incorporates a 7-azaindole moiety, is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). By binding to Bcl-2, Venetoclax displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptosis pathway and programmed cell death in cancer cells.[6][7][8][9][10]
Experimental Protocols
To provide practical guidance for researchers, this section details representative experimental protocols for the synthesis of a 1H-pyrrolo[2,3-b]pyridine derivative and a common biological assay used to evaluate its activity.
Synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine (A Representative Classical Synthesis)
Materials:
-
2-Aminopyridine
-
Phenacyl bromide
-
Polyphosphoric acid (PPA)
Procedure:
-
A mixture of 2-aminopyridine (10 mmol) and phenacyl bromide (10 mmol) in ethanol (50 mL) is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford 2-amino-1-phenacylpyridinium bromide.
-
The intermediate salt (5 mmol) is added portion-wise to preheated polyphosphoric acid (20 g) at 120 °C with stirring.
-
The reaction mixture is heated at 180-200 °C for 2 hours.
-
After cooling to about 100 °C, the mixture is poured onto crushed ice with vigorous stirring.
-
The resulting mixture is neutralized with a concentrated aqueous solution of sodium hydroxide.
-
The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 2-phenyl-1H-pyrrolo[2,3-b]pyridine.
Expected Yield: 40-50%
In Vitro Kinase Inhibition Assay (General Protocol)
Principle:
This assay measures the ability of a test compound to inhibit the activity of a specific protein kinase. The kinase activity is typically quantified by measuring the phosphorylation of a substrate, often using a labeled ATP analog or a specific antibody that recognizes the phosphorylated substrate.
Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (1H-pyrrolo[2,3-b]pyridine derivative)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)
-
384-well microplate
Procedure:
-
A serial dilution of the test compound is prepared in DMSO.
-
The test compound dilutions are added to the wells of a 384-well plate.
-
The kinase and its substrate are added to the wells in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The detection reagent is added to stop the reaction and generate a signal.
-
The signal is read on a plate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
Conclusion
From its initial discovery in the early 20th century to its current status as a cornerstone of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated remarkable versatility and therapeutic potential. The evolution of synthetic methodologies has made a vast chemical space of 7-azaindole derivatives accessible, leading to the discovery of potent and selective inhibitors for a wide range of biological targets. The clinical success of drugs like Vemurafenib and the promising pipeline of other 7-azaindole-based compounds ensure that this "privileged" scaffold will continue to be a focus of research and development efforts for years to come. This guide has provided a comprehensive overview of the history, synthesis, and biological importance of 1H-pyrrolo[2,3-b]pyridine compounds, offering a valuable resource for researchers dedicated to the discovery of new medicines.
References
- 1. ClinPGx [clinpgx.org]
- 2. mdpi.com [mdpi.com]
- 3. New pathway: Vemurafenib Pathway, Pharmacodynamics [blog.clinpgx.org]
- 4. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 7. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
In Silico Modeling of 1H-Pyrrolo[2,3-b]pyridine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its unique structural and electronic properties make it an attractive core for the design of potent and selective inhibitors of various protein targets. This technical guide provides an in-depth overview of the in silico modeling techniques used to elucidate the interactions of 1H-pyrrolo[2,3-b]pyridine derivatives with their biological targets, supported by quantitative data and detailed experimental protocols.
Key Protein Targets and Biological Activities
In silico studies have been instrumental in identifying and optimizing 1H-pyrrolo[2,3-b]pyridine-based compounds against a diverse array of protein targets implicated in various diseases, particularly cancer and inflammatory conditions.
Table 1: Summary of Protein Targets for 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Target Protein | Therapeutic Area | Key Findings | Reference |
| TNIK (Traf2 and Nck-interacting kinase) | Colorectal Cancer | Potent inhibition, with some compounds showing IC50 values lower than 1 nM. 3D-QSAR models (CoMFA and CoMSIA) have been developed to guide the design of new inhibitors. | [1] |
| HNE (Human Neutrophil Elastase) | Inflammatory Diseases | Effective inhibition with IC50 values in the low nanomolar range (e.g., 14 nM and 15 nM). Docking studies revealed key interactions with the catalytic triad (Ser195-His57-Asp102). | [2] |
| PDE4B (Phosphodiesterase 4B) | CNS Diseases, Inflammation | Moderate to good inhibition with IC50 values ranging from 0.11 to 1.1 μM. Molecular modeling has elucidated the binding mode within the active site. | [3] |
| MELK (Maternal Embryonic Leucine Zipper Kinase) | Cancer | Potent enzyme inhibition with an IC50 value of 32 nM for the optimized compound. | [4] |
| FGFR (Fibroblast Growth Factor Receptor) | Cancer | Pan-FGFR inhibitory activity, with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively. The 1H-pyrrolo[2,3-b]pyridine ring forms crucial hydrogen bonds with the hinge region. | [5][6] |
| JAKs (Janus Kinases) | Immune Diseases | Identification of potent and moderately selective JAK3 inhibitors. Docking and WaterMap analysis confirmed the substituent effects on binding. | [7][8] |
In Silico Methodologies: A Detailed Overview
A variety of computational techniques are employed to model the interactions of 1H-pyrrolo[2,3-b]pyridine derivatives. These methods provide insights into binding modes, structure-activity relationships (SAR), and the prediction of biological activity.
Molecular Docking
Molecular docking is a fundamental method used to predict the preferred orientation of a ligand when bound to a receptor.
Experimental Protocol: A Generalized Molecular Docking Workflow
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of the 1H-pyrrolo[2,3-b]pyridine derivative.
-
Convert the 2D structure to a 3D conformation.
-
Assign partial charges and define rotatable bonds.
-
Perform energy minimization of the ligand structure.
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
-
Utilize a docking program (e.g., Surflex-Dock, AutoDock, GOLD) to systematically search for the optimal binding pose of the ligand within the defined binding site.
-
Score the generated poses using a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor.
-
Compare the docking results with experimental SAR data to validate the binding mode.
-
3D Quantitative Structure-Activity Relationship (3D-QSAR)
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of a series of molecules with their biological activities.
Experimental Protocol: A Generalized 3D-QSAR Workflow
-
Dataset Preparation:
-
Select a series of 1H-pyrrolo[2,3-b]pyridine derivatives with known biological activities (e.g., pIC50 values).
-
Divide the dataset into a training set for model generation and a test set for model validation.
-
-
Molecular Alignment:
-
Align all molecules in the dataset to a common template structure. This is a critical step and can be done based on a common substructure or by docking to the target receptor.
-
-
Generation of Molecular Fields:
-
For CoMFA , place the aligned molecules in a 3D grid and calculate the steric and electrostatic fields at each grid point.
-
For CoMSIA , in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
-
-
Statistical Analysis:
-
Use Partial Least Squares (PLS) regression to correlate the variations in the molecular fields with the variations in biological activity.
-
Validate the model using the test set and statistical parameters such as Q², R², and r_test².
-
-
Contour Map Analysis:
-
Visualize the results as 3D contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease biological activity.
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.
Experimental Protocol: A Generalized Pharmacophore Modeling Workflow
-
Pharmacophore Feature Identification:
-
Identify key interaction features from a set of active ligands or from the ligand-receptor complex. These features typically include hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.
-
-
Pharmacophore Model Generation:
-
Use software to generate pharmacophore models that are common to the set of active molecules.
-
Validate the generated models by screening a database of known active and inactive compounds.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to search large compound libraries for novel molecules that match the pharmacophore features.
-
-
Docking and Scoring:
-
The hits from the virtual screen are then typically subjected to molecular docking and scoring to refine the selection of potential candidates for experimental testing.
-
Case Study: 1H-Pyrrolo[2,3-b]pyridine as FGFR Inhibitors
The development of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors serves as an excellent example of the power of in silico modeling.
Signaling Pathway
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[5][6] Inhibitors targeting FGFR can block downstream signaling and inhibit tumor growth.
Molecular Interactions
Docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives into the ATP-binding site of FGFR1 (PDB code: 3C4F) have revealed key interactions. The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder, forming two critical hydrogen bonds with the backbone carbonyl of E562 and the NH of A564 in the hinge region.[5] Substituents on the scaffold can then be optimized to occupy a hydrophobic pocket and form additional interactions, thereby increasing potency and selectivity.[5]
Quantitative Data
Structure-activity relationship studies have led to the development of highly potent compounds.
Table 2: In Vitro Activity of Representative 1H-Pyrrolo[2,3-b]pyridine FGFR Inhibitors
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 1 | 1900 | - | - | - | [5] |
| 4h | 7 | 9 | 25 | 712 | [5][6] |
Conclusion
In silico modeling plays a pivotal role in the discovery and development of novel therapeutics based on the 1H-pyrrolo[2,3-b]pyridine scaffold. Techniques such as molecular docking, 3D-QSAR, and pharmacophore modeling provide invaluable insights into the molecular interactions driving biological activity, enabling the rational design of more potent and selective drug candidates. The successful application of these methods to a variety of important drug targets underscores their significance in modern drug discovery.
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one derivatives as JAK inhibitors using various in silico techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Screening of 1H-Pyrrolo[2,3-b]pyridine Analogs
The 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry, has been extensively explored, leading to the discovery of numerous biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, most notably as kinase inhibitors in oncology.[2] This technical guide provides an in-depth summary of the key biological screenings performed on 1H-pyrrolo[2,3-b]pyridine derivatives, complete with experimental methodologies and quantitative data to inform future research and drug development efforts.
Anticancer Activity: Kinase Inhibition
A primary focus of research on 1H-pyrrolo[2,3-b]pyridine derivatives has been their potential as anticancer agents, largely through the inhibition of various protein kinases that are critical for tumor growth and survival.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is a key driver in several cancers.[3][4][5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of FGFR1, 2, and 3.[3][4][5]
Quantitative Data on FGFR Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target | IC50 (nM) | Cell Line | Cellular Effect | Reference |
| 4h | FGFR1 | 7 | 4T1 (Breast Cancer) | Inhibition of proliferation, induction of apoptosis, inhibition of migration and invasion | [3] |
| FGFR2 | 9 | [3] | |||
| FGFR3 | 25 | [3] | |||
| FGFR4 | 712 | [3] | |||
| Compound 1 | FGFR1 | 1900 | - | - | [3] |
c-Met Inhibition
The c-Met proto-oncogene is another important target in cancer therapy. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have shown strong inhibitory activity against c-Met kinase.[6]
Quantitative Data on c-Met Inhibition by a 1H-Pyrrolo[2,3-b]pyridine Derivative
| Compound ID | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| Compound 9 | c-Met | 22.8 | MKN-45 | 329 | [6] |
| ALK | Moderate Inhibition | EBC-1 | 479 | [6] |
Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibition
Novel 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated as potential anti-tumor agents targeting MELK.[1]
Quantitative Data on MELK Inhibition by a 1H-Pyrrolo[2,3-b]pyridine Derivative
| Compound ID | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| 16h | MELK | 32 | A549 | 0.109 | [1] |
| MDA-MB-231 | 0.245 | [1] | |||
| MCF-7 | - | [1] |
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed as highly selective ATM inhibitors, which can act as chemosensitizers in cancer therapy.
Biological Activity of a Selective ATM Inhibitor
| Compound ID | Key Finding | In Vivo Model | Outcome | Reference |
| 25a | Excellent kinase selectivity (>700-fold over PIKK family members) and oral bioavailability (147.6% in mice) | HCT116 and SW620 xenografts | Synergistic antitumor efficacy with irinotecan |
Ribosomal S6 Protein Kinase 2 (RSK2) Inhibition
Phenyl sulfonamide-containing 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been developed as potent RSK2 inhibitors for triple-negative breast cancer.[7]
Quantitative Data on RSK2 Inhibition
| Compound ID | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) | In Vivo TGI (%) | Reference |
| B1 | RSK2 | 1.7 | MDA-MB-468 | 0.13 | 54.6 | [7] |
Phosphodiesterase 4B (PDE4B) Inhibition
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent inhibitors of PDE4B, a target for central nervous system diseases.[8]
Quantitative Data on PDE4B Inhibition
| Compound ID | Target | IC50 (µM) | Cellular Effect | Reference |
| 11h | PDE4B | 0.14 | Significantly inhibited TNF-α release from macrophages | [8] |
Antimicrobial Activity
While the primary focus has been on anticancer applications, some 1H-pyrrolo[2,3-b]pyridine analogs and related structures have been screened for antimicrobial properties.
Antimicrobial Activity of Pyrrolo[2,3-b]pyridine and Related Derivatives
| Compound Series | Organisms Tested | Activity | Reference |
| Pyrrolo[2,3-b]quinoxalines | Escherichia coli, Bacillus spizizenii, Pseudomonas aeruginosa | Some compounds showed inhibitory activity against E. coli and B. spizizenii | [8] |
| Pyrano[2,3-b]pyrrolo[2,3-d]pyridines | Candida sp., Aspergillus multi, Aspergillus niger, Escherichia coli, Staphylococcus aureus | Potent to moderate activity, with one compound showing comparable antifungal activity to ketoconazole | [2] |
Analgesic and Hypotensive Activities
Some early studies explored the analgesic and hypotensive effects of 7-azaindole derivatives.
Pharmacological Evaluation of 7-Azaindole Derivatives
| Activity | Dose | Observation | Reference |
| Analgesic | 50 mg/kg | Significant activity | [7][9] |
| Toxicity | 75 mg/kg | 30% mortality | [9] |
| Hypotensive | - | Slight fall in blood pressure in normotensive rats | [7][9] |
Experimental Protocols
Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is a common method for determining the inhibitory activity of compounds against specific kinases.[2]
-
Incubation: The target kinase, a biotinylated substrate peptide, and ATP are incubated in a kinase reaction buffer.
-
Compound Addition: The test compound (e.g., a 1H-pyrrolo[2,3-b]pyridine derivative) is added at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature.
-
Reaction Termination: The reaction is stopped by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.
-
Signal Reading: After a final incubation, the TR-FRET signal is measured on a compatible plate reader. The signal is proportional to the amount of substrate phosphorylation, and a decrease in signal indicates inhibition by the test compound.
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
The SRB assay is used to measure drug-induced cytotoxicity and cell proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with increasing concentrations of the test compound for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with the SRB dye.
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader. The GI50 (concentration for 50% growth inhibition) is then calculated.[2]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide - PI Staining)
This flow cytometry-based assay is used to determine if a compound induces apoptosis.[2]
-
Cell Treatment: Cells are treated with the test compound at its GI50 concentration for 24 or 48 hours.
-
Cell Collection: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Visualizations
Signaling Pathway of FGFR
Caption: FGFR signaling cascade initiated by FGF binding.
General Workflow for Preliminary Biological Screening
Caption: A typical workflow for drug discovery screening.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"structure-activity relationship (SAR) studies of 1H-Pyrrolo[2,3-b]pyridin-2-ol analogs"
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1H-Pyrrolo[2,3-b]pyridine Analogs
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, which is isosteric to indole and purine, allows it to function as an effective hinge-binding motif for a multitude of protein kinases by forming critical hydrogen bonds with the ATP-binding site.[1][2] The pyridine nitrogen atom and the pyrrole NH group act as a hydrogen bond acceptor and donor, respectively, mimicking the interaction of adenine.[1][3] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved drug Vemurafenib for melanoma.[1]
A key subclass of this family is the 1H-pyrrolo[2,3-b]pyridin-2-ol and its predominant tautomeric form, 1H-pyrrolo[2,3-b]pyridin-2(1H)-one (also known as 7-azaindolin-2-one). While the broader 7-azaindole scaffold has been extensively studied, the 2-oxo derivatives present a distinct chemical entity with unique biological activities. This guide provides a comprehensive overview of the structure-activity relationships (SAR) for both the specific 1H-pyrrolo[2,3-b]pyridin-2(1H)-one analogs and the wider class of 1H-pyrrolo[2,3-b]pyridine derivatives against various therapeutic targets.
SAR of 1H-Pyrrolo[2,3-b]pyridin-2(1H)-one Analogs as GSK3β Inhibitors
Recent studies have identified the 7-azaindolin-2-one core as a promising scaffold for the dual inhibition of Glycogen Synthase Kinase 3β (GSK3β) and tau protein aggregation, which are key targets in neurodegenerative disorders like Alzheimer's disease.[4] The fundamental SAR revolves around substitutions at the C3 position of the 7-azaindolin-2-one ring.
Quantitative Data for GSK3β Inhibition
The following table summarizes the inhibitory activity of C3-substituted 7-azaindolin-2-one derivatives against GSK3β.[4]
| Compound ID | R (Substituent on Pyridine Ring) | GSK3β IC50 (µM) |
| (E)-2f | 4-pyridyl | 1.7 |
| 3a | 2-methylpyridin-4-yl | >3 |
| 3b | 3-methylpyridin-4-yl | >10 |
| 3c | 2-chloropyridin-4-yl | 2.1 |
| 3d | 2,6-dimethylpyridin-4-yl | >10 |
Data sourced from Ali, T. F. S., et al. (2022).[4]
SAR Discussion for GSK3β Inhibitors
The SAR for this series highlights the sensitivity of the GSK3β binding pocket to the substitution pattern on the C3-pyridyl moiety:
-
Unsubstituted Pyridyl Group : The parent compound with a 4-pyridyl substituent, (E)-2f , demonstrated the most potent activity with an IC50 of 1.7 µM.[4]
-
Methyl Substitution : Adding a methyl group to the pyridine ring was generally detrimental to activity. Substitution at the 2-position (3a ) or 3-position (3b ) significantly reduced potency. A di-substitution at the 2 and 6 positions (3d ) also led to a loss of activity, suggesting steric hindrance is poorly tolerated.[4]
-
Chloro Substitution : The introduction of a chloro group at the 2-position of the pyridine ring (3c ) retained reasonable activity (IC50 = 2.1 µM), indicating that an electron-withdrawing group at this position is acceptable.[4]
The logical relationship for these SAR findings can be visualized as follows:
SAR of 1H-Pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors
The broader 7-azaindole scaffold has been extensively explored as an inhibitor of various protein kinases, with SAR studies focusing on substitutions at the C2, C3, and C5 positions.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is implicated in numerous cancers.[5][6] Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.
The FGFR signaling cascade is a key regulator of cell proliferation, migration, and angiogenesis. Its aberrant activation can drive tumor growth.
Optimization of a hit compound led to potent pan-FGFR inhibitors. The key modifications involved introducing a trifluoromethyl group at the C5 position and exploring various aryl substitutions.[5]
| Compound ID | R1 (at C5) | R2 (Aryl Group) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 1 | H | 3-methoxyphenyl | 1900 | - | - |
| 4a | CF3 | 3-methoxyphenyl | 24 | - | - |
| 4h | CF3 | 3-ethynylphenyl | 7 | 9 | 25 |
| 4i | CF3 | 3-cyanophenyl | 10 | 12 | 34 |
| 4k | CF3 | 3-(trifluoromethyl)phenyl | 15 | 17 | 45 |
Data sourced from Wang, Y., et al. (2021).[5]
-
C5 Position : Introducing a trifluoromethyl (CF3) group at the C5 position dramatically increased potency (compare 1 and 4a ). This is attributed to a favorable hydrogen bond interaction with the glycine residue G485 in the FGFR1 binding pocket.[5]
-
Aryl Substituents : Exploration of substituents on the aryl ring revealed that small, electron-withdrawing groups were beneficial. The 3-ethynylphenyl (4h ) and 3-cyanophenyl (4i ) analogs provided the highest potency against FGFR1, 2, and 3.[5] Compound 4h emerged as a lead compound with excellent pan-FGFR inhibitory activity and high ligand efficiency.[5][6]
c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is another important target in oncology. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed with linkers between the core and a substituted phenyl ring.[7]
| Compound ID | Linker (X) | c-Met IC50 (nM) |
| 8 | -S- (Thioether) | 160.2 |
| 9 | -SO- (Sulfoxide) | 22.8 |
| 10 | -CH2- (Methylene) | 71.3 |
Data sourced from Tian, H., et al. (2016).[7]
The nature of the single-atom linker significantly influenced activity. The sulfoxide linker in compound 9 resulted in the most potent c-Met inhibition (IC50 = 22.8 nM), demonstrating a substantial improvement over the corresponding thioether and methylene linkers.[7]
Cell Division Cycle 7 (Cdc7) Kinase Inhibitors
Cdc7 kinase is a key regulator of DNA replication and an attractive cancer target.[8] SAR studies led to the development of potent inhibitors by modifying the C3 position of the 7-azaindole core with different heterocyclic moieties.
| Compound ID | Heterocycle at C3 | Cdc7 IC50 (nM) |
| 1 | (Z)-2-phenyl-4-oxo-4,5-dihydro-1H-imidazol-5-ylidene)methyl | >1000 |
| 42 | (Z)-2-(benzylamino)-4-oxo-4,5-dihydrothiazol-5-ylidene)methyl | 7 |
Data sourced from Ermoli, A., et al. (2009).[8]
The evolution from an imidazolone derivative (1 ) to a thiazolone derivative (42 ) with a benzylamino substituent at C2 of the heterocycle resulted in a dramatic increase in potency, yielding a highly potent ATP-mimetic inhibitor with an IC50 of 7 nM.[8]
SAR of 1H-Pyrrolo[2,3-b]pyridine Analogs as PDE4B Inhibitors
Phosphodiesterase 4B (PDE4B) is an enzyme that regulates inflammation, making it a target for central nervous system (CNS) and inflammatory diseases.[9][10] A scaffold-hopping approach identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective PDE4B inhibitors.[9]
Quantitative Data for PDE4B Inhibition
The SAR for this series focused on varying the amide substituent (R) while keeping a 3,4-dichlorophenyl group at the C4 position.[9]
| Compound ID | R (Amide Substituent) | PDE4B IC50 (µM) | Selectivity (PDE4D/PDE4B) |
| 11a | Cyclopropyl | 0.28 | 2 |
| 11c | Cyclobutyl | 0.11 | 4 |
| 11d | Cyclopentyl | 0.13 | 4 |
| 11h | 3,3-difluoroazetidin-1-yl | 0.14 | 6 |
Data sourced from Potteti, H., et al. (2020).[9]
SAR Discussion for PDE4B Inhibitors
-
Ring Size and Hydrophobicity : The SAR analysis revealed the importance of the ring size and hydrophobicity of the amide substituent. Small aliphatic rings were found to be optimal.[9]
-
Cycloalkyl Groups : Cyclobutyl (11c ) and cyclopentyl (11d ) groups conferred the highest potency, with IC50 values of 0.11 µM and 0.13 µM, respectively.[9]
-
Fluorination : The introduction of a 3,3-difluoroazetidine ring (11h ) maintained high potency (IC50 = 0.14 µM) and significantly improved selectivity over the PDE4D isoform to 6-fold, representing a promising lead for further development.[9][10]
Experimental Protocols & Workflows
A typical SAR study workflow involves iterative cycles of design, synthesis, and biological evaluation to optimize lead compounds.
Kinase Inhibition Assay (Generic Protocol)
This protocol is based on methods used for evaluating FGFR and GSK3β inhibitors.[4][5]
-
Reagents and Materials : Recombinant human kinase (e.g., FGFR1, GSK3β), appropriate substrate (e.g., poly(Glu, Tyr) peptide), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit).
-
Assay Procedure : a. Add 5 µL of test compound dilutions and controls to the wells of a 384-well plate. b. Add 10 µL of a 2.5x kinase/substrate mixture to each well to initiate the reaction. c. Add 10 µL of a 2.5x ATP solution to start the kinase reaction. d. Incubate the plate for 60 minutes at room temperature. e. Stop the reaction by adding 25 µL of the Kinase-Glo® reagent. f. Incubate for an additional 10 minutes to allow the luminescent signal to stabilize.
-
Data Analysis : a. Measure luminescence using a plate reader. b. Calculate the percentage of inhibition relative to positive and negative controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
PDE4B Inhibition Assay
This protocol is based on the method described for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.[9]
-
Reagents and Materials : Recombinant human PDE4B, [3H]cAMP (substrate), assay buffer, test compounds, and a positive control (e.g., rolipram).
-
Assay Procedure : a. The assay is performed in a 96-well plate with a final volume of 100 µL. b. The reaction mixture contains Tris-HCl (pH 7.5), MgCl2, the test compound, and the PDE4B enzyme. c. Pre-incubate the mixture for 15 minutes at 30°C. d. Initiate the reaction by adding [3H]cAMP. e. Incubate for another 15 minutes at 30°C. f. Terminate the reaction by boiling for 1 minute.
-
Data Analysis : a. The amount of hydrolyzed [3H]cAMP is determined using scintillation counting after separation. b. Calculate IC50 values by fitting the concentration-response data to a suitable model.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold and its 2-oxo analogs are exceptionally versatile frameworks for the design of potent inhibitors against a range of therapeutically important targets. SAR studies on the 7-azaindolin-2-one core have shown that substitutions at the C3 position are critical for activity against GSK3β, with a 4-pyridyl group being optimal. For the broader 7-azaindole scaffold, extensive research has demonstrated that targeted modifications at the C3 and C5 positions are key to achieving high potency against kinases like FGFR, while substitutions at the C2 and C4 positions have been successfully exploited to develop potent PDE4B inhibitors. The insights gathered from these detailed SAR studies provide a robust foundation for the rational design and future development of novel therapeutics based on this privileged scaffold.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1H-Pyrrolo[2,3-b]pyridin-2-ol as a Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug design. Its structural resemblance to purine and indole allows it to function as a versatile pharmacophore, capable of forming key interactions with a variety of biological targets. The 1H-pyrrolo[2,3-b]pyridin-2-ol tautomer, in particular, offers unique hydrogen bonding capabilities and serves as a valuable starting point for the synthesis of diverse compound libraries. This document provides an overview of the applications of this scaffold, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways.
Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of inhibitors for a range of therapeutic targets, primarily focusing on protein kinases due to its ability to mimic the hinge-binding interactions of ATP.
Key Therapeutic Targets:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.
-
Traf2- and Nck-interacting kinase (TNIK): TNIK is involved in Wnt signaling and is a target for colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has shown high inhibitory activity against TNIK.[1]
-
Janus Kinases (JAKs): JAKs are crucial in cytokine signaling pathways related to autoimmune diseases and organ transplant rejection. 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent JAK inhibitors.[2]
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: ATM is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to therapy. 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as highly selective ATM inhibitors.[3]
-
c-Met (Hepatocyte Growth Factor Receptor): Dysregulation of the c-Met signaling pathway is associated with tumor growth and metastasis. This scaffold has been utilized to develop c-Met inhibitors.[4]
-
Phosphodiesterase 4B (PDE4B): PDE4B is a target for inflammatory diseases. 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized as selective PDE4B inhibitors.[5]
Data Presentation: Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against their respective targets.
Table 1: FGFR Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [6][7] |
| FGFR2 | 9 | [6][7] | |
| FGFR3 | 25 | [6][7] | |
| FGFR4 | 712 | [6][7] |
Table 2: TNIK Inhibitory Activity
| Scaffold | Target | IC50 | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | < 1 nM | [1] |
Table 3: JAK Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| 19 | JAK1 | 1.5 | [2] |
| JAK3 | 1.1 | [2] |
Table 4: c-Met Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| 9 | c-Met | 22.8 | [4] |
Table 5: PDE4B Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| 11h | PDE4B | 0.14 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol
This protocol describes a general method for the synthesis of a hydroxylated 1H-pyrrolo[2,3-b]pyridine derivative, which can be a key intermediate.[5]
Materials:
-
1-triisopropylsilyl-5-bromo-7-azaindole
-
Copper acetylacetonate
-
MHPO (1-hydroxy-2(1H)-pyridinone)
-
Lithium hydroxide monohydrate
-
Dimethyl sulfoxide (DMSO)
-
Water
-
2 N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a 50 mL reaction flask, add 1-triisopropylsilyl-5-bromo-7-azaindole (4.08 g, 11.5 mmol), copper acetylacetonate (0.15 g, 0.575 mmol), MHPO (0.15 g, 0.575 mmol), lithium hydroxide monohydrate (2.42 g, 57.5 mmol), 18 mL of DMSO, and 4.5 mL of water.[5]
-
Replace the air in the reaction system with nitrogen.
-
Raise the reaction temperature to an internal temperature of 100°C and maintain for 6 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature (20-30°C).
-
Add 100 mL of water to the reaction mixture and adjust the pH to 6 with 2 N dilute hydrochloric acid to precipitate a solid.[5]
-
Filter the mixture and collect the solid.
-
Extract the aqueous phase with ethyl acetate (50 mL x 3).[5]
-
Combine the organic phases, wash sequentially with water and saturated aqueous sodium chloride solution, and then dry over anhydrous sodium sulfate.[5]
-
Concentrate the organic phase under reduced pressure to obtain the product.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase using a luminescence-based assay like ADP-Glo™.
Materials:
-
Recombinant target kinase (e.g., FGFR, TNIK, JAK, ATM, c-Met)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
Substrate (specific to the kinase)
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low volume plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
In a 384-well plate, add 1 µL of the test compound or DMSO (for control).
-
Add 2 µL of the diluted enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be near the Km for the kinase.
-
Incubate the plate at room temperature for 60 minutes.[8][9]
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8][9]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[8][9]
-
Record the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: In Vitro PDE4B Inhibition Assay (Fluorescence Polarization)
This protocol describes a method to measure the inhibition of PDE4B using a fluorescence polarization-based assay.
Materials:
-
Recombinant PDE4B enzyme
-
PDE Assay Buffer
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
Binding Agent (phosphate-binding nanobeads)
-
Test compound (dissolved in DMSO)
-
96-well plate
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[10]
-
In a 96-well plate, add the test compound or DMSO (for control).
-
Add the PDE4B enzyme to all wells except the blank.
-
Initiate the reaction by adding the cAMP-FAM substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and add the Binding Agent. The binding of the hydrolyzed FAM-labeled phosphate to the nanobeads results in a high fluorescence polarization signal.[10]
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine-based inhibitors.
Caption: FGFR Signaling Pathway and Inhibition.
Caption: JAK-STAT Signaling Pathway and Inhibition.
Caption: ATM Signaling Pathway in DNA Damage Response.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and screening of 1H-pyrrolo[2,3-b]pyridine-based inhibitors.
Caption: General Synthetic Workflow.
Caption: Inhibitor Screening Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Developing 1H-Pyrrolo[2,3-b]pyridin-2-ol Derivatives as Potent FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and migration.[1] Aberrant activation of this pathway, through mutations, gene amplifications, or translocations, is a known driver in a variety of human cancers.[2][3][4][5] This makes the FGFR family of receptor tyrosine kinases an attractive target for therapeutic intervention.[2][6] Among the diverse chemical scaffolds explored, 1H-Pyrrolo[2,3-b]pyridine derivatives have emerged as a promising class of potent FGFR inhibitors.[2][6] This document provides detailed application notes and experimental protocols for the development and evaluation of 1H-Pyrrolo[2,3-b]pyridin-2-ol derivatives as FGFR inhibitors.
FGFR Signaling Pathway
The binding of a Fibroblast Growth Factor (FGF) ligand and heparan sulfate proteoglycans (HSPG) to the extracellular domain of an FGFR induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[1][7][8][9] This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and cellular responses.[1][7][8][10]
Caption: The FGFR signaling cascade.
Synthesis of this compound Derivatives
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives often involves a multi-step process. A common starting material is 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, which can be reacted with various substituted aldehydes to generate a library of derivatives.[2] This allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Caption: General synthesis workflow.
Data Presentation: In Vitro Inhibitory Activity
The potency of the synthesized compounds is typically evaluated through in vitro kinase assays against the different FGFR isoforms. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of the derivatives.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | 1900 | - | - | - |
| 4h | 7 | 9 | 25 | 712 |
| Lenvatinib | 46 | - | - | - |
Data for compounds 1 and 4h are from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[2] Lenvatinib is included as a reference multi-kinase inhibitor.[4]
Experimental Protocols
FGFR Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro potency of this compound derivatives against FGFR kinases. The assay measures the amount of ADP produced, which correlates with kinase activity.[11][12]
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase[13][14]
-
Poly(Glu,Tyr) 4:1 substrate[14]
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2.5mM DTT)[11]
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well plates
-
Plate reader capable of luminescence detection
Caption: Kinase inhibition assay workflow.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include controls with DMSO only (no inhibitor) and no enzyme.
-
Prepare a master mix of the FGFR enzyme and the substrate/ATP mixture in kinase buffer.
-
Add 4 µL of the enzyme/substrate/ATP mix to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[12]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[11][12]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and uses the newly synthesized ATP to generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.[11][12]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines with known FGFR alterations.[15][16][17]
Materials:
-
Cancer cell line (e.g., a cell line with FGFR amplification or mutation)
-
Complete growth medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Caption: MTT cell viability assay workflow.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight in a 37°C, 5% CO2 incubator.[16]
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol provides a general outline for evaluating the in vivo efficacy of lead compounds in a mouse xenograft model.[4][18]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line with known FGFR alterations
-
Matrigel (optional)
-
Lead compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the lead compound or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).
-
Monitoring: Monitor the tumor volume (typically measured with calipers) and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: The study may be terminated when the tumors in the control group reach a certain size, or after a predetermined treatment period. At the endpoint, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group to evaluate the in vivo efficacy of the compound.
Conclusion
The 1H-Pyrrolo[2,3-b]pyridine scaffold represents a valuable starting point for the development of potent and selective FGFR inhibitors. The protocols and data presented herein provide a framework for the synthesis, in vitro evaluation, and in vivo testing of novel derivatives. Through systematic optimization of the chemical structure based on structure-activity relationships, it is possible to identify lead candidates with promising therapeutic potential for the treatment of FGFR-driven cancers.
References
- 1. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. HTScan® FGF Receptor 3 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Viability Assay [bio-protocol.org]
- 17. dojindo.com [dojindo.com]
- 18. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1H-Pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. Derivatives of this scaffold have shown potent and selective inhibitory activity against a range of protein kinases implicated in oncology, inflammation, and other therapeutic areas. High-throughput screening (HTS) plays a pivotal role in identifying and characterizing novel drug candidates from large chemical libraries. This document provides detailed application notes and protocols for the use of 1H-pyrrolo[2,3-b]pyridine derivatives in HTS campaigns, with a focus on biochemical and cell-based kinase assays.
Target Kinases and Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as inhibitors for several important kinase targets. Understanding the signaling pathways in which these kinases operate is crucial for designing effective screening cascades and interpreting assay results.
Fibroblast Growth Factor Receptor (FGFR) Signaling
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[1][2] Upon ligand binding, FGFRs dimerize and autophosphorylate, initiating downstream signaling cascades including the RAS-MEK-ERK and PI3K-Akt pathways, which regulate cell proliferation, survival, and angiogenesis.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 1H-Pyrrolo[2,3-b]pyridin-2-ol
These application notes provide detailed methodologies for the quantitative analysis of 1H-Pyrrolo[2,3-b]pyridin-2-ol, a key heterocyclic compound of interest in pharmaceutical research and development. The protocols are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification in various matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials and simple formulations.
Experimental Protocol
1.1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[1] For mass spectrometry compatibility, a volatile buffer like 0.1% formic acid in both water and acetonitrile is recommended.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
1.2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
1.3. Method Validation Parameters: The method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.
Experimental Protocol
2.1. Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: To be determined by direct infusion of a standard solution of this compound and a suitable internal standard (IS).
2.2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2.3. Method Validation Parameters:
| Parameter | Specification |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 85.0 - 115.0% |
| Precision (% RSD) | ≤ 15.0% |
| Limit of Quantification (LOQ) | To be determined based on the lowest standard on the calibration curve with acceptable accuracy and precision. |
| Matrix Effect | To be assessed to ensure it is within acceptable limits. |
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis in biological matrices.
UV-Visible Spectrophotometry
This method offers a simpler and more accessible approach for the quantification of this compound, particularly for in-process controls or when chromatographic techniques are not available. This protocol is based on the potential reaction with a chromogenic agent, similar to methods used for other pyrrole-containing compounds.[1]
Experimental Protocol
3.1. Instrumentation:
-
UV-Visible Spectrophotometer: A double-beam spectrophotometer with a wavelength range of at least 200-800 nm.
-
Cuvettes: 1 cm path length quartz cuvettes.
3.2. Reagents:
-
This compound Standard Solutions: Prepare a series of standard solutions in a suitable solvent (e.g., methanol).
-
Chromogenic Reagent: A solution of a suitable reagent that reacts with the pyrrole moiety to produce a colored product (e.g., Ehrlich's reagent - p-dimethylaminobenzaldehyde in acidic solution).
3.3. Procedure:
-
To a fixed volume of each standard solution and the sample solution, add a specific volume of the chromogenic reagent.
-
Allow the reaction to proceed for a defined period at a controlled temperature to ensure complete color development.
-
Measure the absorbance of the resulting solutions at the wavelength of maximum absorption (λmax), which is typically in the visible region (e.g., 490-530 nm for indole-like compounds with certain reagents).[3]
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
3.4. Method Validation Parameters:
| Parameter | Specification |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
| Specificity | The method's ability to quantify the analyte in the presence of other components should be assessed. |
Logical Relationship Diagram
Caption: Logical steps in the spectrophotometric quantification of this compound.
Summary of Quantitative Data
The following table summarizes the typical performance characteristics of the described analytical methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Typical Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% | ≤ 5.0% |
| Selectivity | Good | Excellent | Moderate |
| Application | Bulk drug, simple formulations | Biological matrices | In-process controls, screening |
References
Application Notes and Protocols for In Vivo Studies with 1H-Pyrrolo[2,3-b]pyridin-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology, immunology, and neurodegenerative diseases. Derivatives of this scaffold have been shown to target a range of kinases including Fibroblast Growth Factor Receptor (FGFR), Ataxia-Telangiectasia Mutated (ATM) kinase, Cyclin-Dependent Kinase 8 (CDK8), Janus Kinase 3 (JAK3), and c-Met.[1][2][3][4][5][6][7] Given the diverse biological activities of its derivatives, 1H-Pyrrolo[2,3-b]pyridin-2-ol is a promising candidate for in vivo evaluation.
These application notes provide a comprehensive guide to the experimental design and execution of in vivo studies for this compound, focusing on a typical anti-cancer evaluation. The protocols outlined below are intended as a starting point and should be adapted based on the specific biological hypothesis and the in vitro characteristics of the compound.
Preliminary Considerations
Before initiating in vivo studies, a thorough in vitro characterization of this compound is essential. This includes determining its potency against the intended target, selectivity against off-target kinases, and its effect on cell proliferation in relevant cancer cell lines.[1][4][8]
In Vitro Activity Summary (Hypothetical Data)
For the purpose of this protocol, we will assume this compound has been characterized as a potent inhibitor of a receptor tyrosine kinase (RTK) frequently implicated in a specific cancer type, for example, non-small cell lung cancer (NSCLC).
| Parameter | Value | Cell Line |
| Target Kinase IC50 | 50 nM | N/A (Biochemical Assay) |
| Cellular IC50 (Proliferation) | 200 nM | A549 (NSCLC) |
| Selectivity | >100-fold against a panel of 50 kinases | N/A |
In Vivo Experimental Design
A tiered approach is recommended for the in vivo evaluation of this compound, starting with pharmacokinetics and tolerability, followed by efficacy studies in appropriate animal models.
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo characterization of this compound.
Caption: General workflow for in vivo studies of this compound.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Protocol:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Grouping: 5 groups, n=3 mice per group (e.g., Vehicle, 10, 30, 100, 300 mg/kg).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administration: Administer the compound once daily via oral gavage for 7 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, fur texture) twice daily.
-
At the end of the study (Day 8), collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Definition: The highest dose that does not result in >15% body weight loss or significant clinical signs of toxicity.
Data Presentation:
| Dose (mg/kg) | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Key Hematology/Chemistry Findings |
| Vehicle | +2.5 | None | Within normal limits |
| 10 | +1.8 | None | Within normal limits |
| 30 | -1.2 | None | Within normal limits |
| 100 | -8.5 | Mild lethargy on Day 3-5 | Slight elevation in ALT |
| 300 | -18.2 | Significant lethargy, ruffled fur | Elevated ALT, BUN |
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol:
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, with jugular vein cannulation.
-
Grouping: 2 groups, n=3 rats per group (Intravenous and Oral administration).
-
Dosing:
-
IV Group: 2 mg/kg via bolus injection.
-
Oral Group: 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Sample Processing: Centrifuge blood to obtain plasma, and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Data Presentation:
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-t (ng*h/mL) | 3200 | 6800 |
| t1/2 (h) | 3.5 | 4.2 |
| Clearance (mL/min/kg) | 10.4 | N/A |
| Volume of Distribution (L/kg) | 3.2 | N/A |
| Oral Bioavailability (%) | N/A | 42.5 |
Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.
Protocol:
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Cell Line: A549 human non-small cell lung cancer cells.
-
Tumor Implantation: Subcutaneously inject 5 x 106 A549 cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm3, randomize mice into treatment groups.
-
Grouping: 4 groups, n=8 mice per group (Vehicle, 10 mg/kg, 30 mg/kg of this compound, and a positive control).
-
Dosing: Administer treatments once daily via oral gavage for 21 days.
-
Efficacy Endpoints:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and pharmacodynamic analysis.
-
-
Tumor Volume Calculation: Volume (mm3) = (Length x Width2) / 2.
-
Tumor Growth Inhibition (TGI): TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
Data Presentation:
| Treatment Group | Mean Tumor Volume at Day 21 (mm3) | Mean Tumor Weight at Day 21 (g) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle | 1250 ± 150 | 1.3 ± 0.2 | 0 | +3.1 |
| 10 mg/kg | 875 ± 120 | 0.9 ± 0.1 | 30 | +1.5 |
| 30 mg/kg | 438 ± 95 | 0.45 ± 0.08 | 65 | -2.8 |
| Positive Control | 312 ± 80 | 0.32 ± 0.06 | 75 | -5.5 |
Pharmacodynamic (PD) Analysis
Objective: To confirm target engagement and modulation of downstream signaling pathways in vivo.
Protocol:
-
Sample Collection: Collect tumor tissues from a satellite group of mice at 2, 8, and 24 hours after the last dose in the efficacy study.
-
Tissue Processing: Snap-freeze a portion of the tumor for Western blot analysis and fix the remaining portion in formalin for immunohistochemistry (IHC).
-
Western Blot: Analyze tumor lysates for the levels of the phosphorylated target receptor tyrosine kinase (p-RTK) and downstream signaling proteins such as p-AKT and p-ERK.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Hypothetical Signaling Pathway Modulation
The following diagram illustrates the hypothetical signaling pathway inhibited by this compound.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Formulation of 1H-Pyrrolo[2,3-b]pyridine Analogs for Biological Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This core structure is a cornerstone in the development of potent kinase inhibitors, with derivatives targeting various kinases implicated in cancer and inflammatory diseases, such as Fibroblast Growth Factor Receptor (FGFR), c-Met, Janus Kinase 3 (JAK3), and Maternal Embryonic Leucine Zipper Kinase (MELK).[2][3][4][5]
This document provides a comprehensive overview of the formulation and application of 1H-pyrrolo[2,3-b]pyridine-based compounds for biological experimentation. While specific data for 1H-Pyrrolo[2,3-b]pyridin-2-ol is not extensively available in the public domain, the following protocols and data are based on established methodologies for the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives and serve as a guide for their formulation and evaluation.
Data Presentation: Biological Activities of Representative Derivatives
The following tables summarize the in vitro biological activities of various 1H-pyrrolo[2,3-b]pyridine derivatives from published studies, showcasing their potential as kinase inhibitors.
Table 1: FGFR Inhibitory Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives [2]
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 3h | 54 | 66 | 320 | >3000 |
| 4a | 83 | 93 | 421 | >3000 |
| 4h | 7 | 9 | 25 | 712 |
| 4l | 266 | 259 | 634 | >3000 |
Table 2: Anti-proliferative Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives against Cancer Cell Lines [2][3]
| Compound | Cell Line | IC₅₀ (µM) | Target Kinase |
| 4h | 4T1 | Not specified (inhibits proliferation) | FGFR |
| 9 | MKN-45 | 0.329 | c-Met |
| 9 | EBC-1 | 0.479 | c-Met |
| 16h | A549 | 0.109 | MELK |
| 16h | MDA-MB-231 | 0.245 | MELK |
| 16h | MCF-7 | Not specified (anti-proliferative effect) | MELK |
Experimental Protocols
General Protocol for Preparation of Stock Solutions
Due to the generally hydrophobic nature of the 1H-pyrrolo[2,3-b]pyridine scaffold, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine derivative
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of the 1H-pyrrolo[2,3-b]pyridine derivative in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously until the compound is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against a target kinase.
Materials:
-
Recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer
-
Test compound (serial dilutions from DMSO stock)
-
Detection solution (e.g., containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin for TR-FRET)
-
384-well assay plates
-
Plate reader compatible with the detection method
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤ 1%).
-
Add the kinase, biotinylated substrate peptide, and the test compound dilutions to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the detection solution.
-
Incubate the plate for another period to allow for the detection reagents to bind (e.g., 60 minutes).
-
Read the signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (SRB Assay)
This protocol outlines the Sulforhodamine B (SRB) assay to evaluate the anti-proliferative effects of 1H-pyrrolo[2,3-b]pyridine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (serial dilutions)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Plate reader (510 nm)
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for 72 hours.
-
After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding SRB solution to each well and incubate for 10 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding Tris base solution to each well.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1H-Pyrrolo[2,3-b]pyridin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1H-Pyrrolo[2,3-b]pyridin-2-ol, also known as 7-azaindol-2-ol. Due to the limited availability of direct synthesis routes in the literature, this guide focuses on a plausible multi-step synthetic approach and addresses potential challenges at each stage.
Frequently Asked Questions (FAQs)
Q1: Is there a direct, one-step method for the synthesis of this compound?
A1: Currently, there is no widely established or high-yield one-step synthesis method reported in the scientific literature for this compound. The synthesis of this specific isomer is challenging. The most viable approaches involve multi-step syntheses starting from functionalized pyridine or pyrrole precursors.
Q2: What are the most promising precursors for the synthesis of this compound?
A2: Promising precursors include 2-amino-1H-pyrrolo[2,3-b]pyridine and 2-bromo-1H-pyrrolo[2,3-b]pyridine. The 2-amino derivative can be converted to the 2-ol via a diazotization-hydrolysis reaction (a Sandmeyer-type reaction).[1] The 2-bromo derivative could potentially undergo nucleophilic substitution with a hydroxide source, although this can be challenging on an electron-rich heterocyclic system.
Q3: What is the significance of the tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone?
A3: this compound is expected to exist in a tautomeric equilibrium with its corresponding lactam form, 1H-pyrrolo[2,3-b]pyridin-2(1H)-one. For many pyridin-2-ol systems, the pyridone tautomer is the more stable form.[2][3] This is a critical consideration for purification and characterization, as the isolated product may predominantly be the pyridone tautomer. Spectroscopic analysis (NMR, IR) is essential to determine the major tautomeric form under different conditions.
Q4: What are the main safety precautions to consider during this synthesis?
A4: The diazotization of aromatic amines involves the formation of potentially unstable diazonium salts.[4] These reactions should be carried out at low temperatures (typically 0-5 °C) and the diazonium intermediate should be used immediately without isolation. Sodium nitrite and strong acids are used in this step and should be handled with appropriate personal protective equipment (PPE). Additionally, many organic solvents and reagents used in the synthesis are flammable and/or toxic and should be handled in a well-ventilated fume hood.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the proposed synthetic pathway.
Proposed Synthetic Pathway Overview
A plausible synthetic route involves the synthesis of 2-amino-1H-pyrrolo[2,3-b]pyridine followed by its conversion to the target this compound.
Caption: Proposed synthetic workflow for this compound.
Problem 1: Low yield in the synthesis of 2-amino-1H-pyrrolo[2,3-b]pyridine.
| Possible Cause | Suggested Solution |
| Incomplete reaction during the pyrrole ring formation (annulation). | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Optimize reaction temperature and time. Some annulation reactions require elevated temperatures.[5] |
| Sub-optimal catalyst or reaction conditions for the specific annulation strategy. | - If using a transition-metal-catalyzed approach, screen different catalysts, ligands, and bases.[6] - For condensation reactions, ensure anhydrous conditions if required. |
| Difficult purification leading to product loss. | - Employ column chromatography with a carefully selected solvent system. A gradient elution might be necessary.- Consider recrystallization from a suitable solvent to improve purity and yield. |
Problem 2: The diazotization of 2-amino-1H-pyrrolo[2,3-b]pyridine is not proceeding as expected.
| Possible Cause | Suggested Solution |
| Decomposition of the diazonium salt. | - Strictly maintain the reaction temperature between 0 and 5 °C. Diazonium salts are thermally unstable.[4] - Use the generated diazonium salt solution immediately in the next step without delay. |
| Incomplete formation of nitrous acid. | - Ensure the sodium nitrite solution is fresh and added slowly to the acidic solution of the amine. - Use a sufficient excess of strong acid (e.g., sulfuric acid or hydrochloric acid). |
| Side reactions, such as azo coupling. | - Maintain a low concentration of the starting amine to minimize the chance of the diazonium salt reacting with the unreacted amine. |
Problem 3: Low yield of this compound during the hydrolysis of the diazonium salt.
| Possible Cause | Suggested Solution |
| Formation of undesired side products. | - Control the temperature of the hydrolysis step carefully. Adding the cold diazonium salt solution to hot aqueous acid can improve the yield of the phenol.[1] - The choice of acid and its concentration can influence the outcome. Sulfuric acid is commonly used. |
| Product is water-soluble. | - After neutralization, extract the aqueous solution multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). - Saturate the aqueous layer with sodium chloride to decrease the solubility of the product. |
| Product degradation under harsh acidic or basic conditions. | - Perform the work-up at lower temperatures. - Neutralize the reaction mixture carefully and avoid strongly acidic or basic pH for extended periods. |
Experimental Protocols
Hypothetical Synthesis of this compound from 2-Amino-1H-pyrrolo[2,3-b]pyridine
Step 1: Diazotization of 2-Amino-1H-pyrrolo[2,3-b]pyridine
-
Dissolve 2-amino-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dilute sulfuric acid (e.g., 2 M) in a flask and cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting solution at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine (e.g., by TLC).
Step 2: Hydrolysis of the Diazonium Salt
-
In a separate flask, heat a solution of aqueous sulfuric acid (e.g., 10% v/v) to boiling.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to heat the mixture at reflux for 30-60 minutes to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and then neutralize it carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~7.
-
Extract the product from the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Data Presentation
Table 1: Hypothetical Optimization of Diazotization-Hydrolysis Reaction Conditions
| Entry | Acid | Temperature (°C) | Hydrolysis Condition | Hypothetical Yield (%) |
| 1 | HCl | 0-5 | Addition to boiling H₂O | 35 |
| 2 | H₂SO₄ | 0-5 | Addition to boiling 10% H₂SO₄ | 45 |
| 3 | H₂SO₄ | 10 | Addition to boiling 10% H₂SO₄ | 20 (decomposition) |
| 4 | HBF₄ | 0-5 | Thermal decomposition in organic solvent | 30 |
Visualizations
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. ajol.info [ajol.info]
- 6. pubs.rsc.org [pubs.rsc.org]
"identifying side products in 1H-Pyrrolo[2,3-b]pyridin-2-ol synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during the synthesis of 1H-Pyrrolo[2,3-b]pyridin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is the Fischer indole synthesis.[1] For this compound specifically, this typically involves the acid-catalyzed reaction of 2-hydrazinopyridine with pyruvic acid or an ester derivative like ethyl pyruvate. Another potential, though less common, approach is a modification of the Madelung synthesis.[1]
Q2: I am observing multiple spots on my TLC plate after attempting the synthesis. What are the likely side products?
A2: During the Fischer indole synthesis of this compound, several side products can arise from incomplete reaction or alternative reaction pathways. These may include:
-
Unreacted Starting Materials: Residual 2-hydrazinopyridine or pyruvic acid/ester.
-
Hydrazone Intermediate: The initial condensation product of 2-hydrazinopyridine and the keto acid/ester may not have fully cyclized.
-
Alternative Cyclization Products: Instead of the desired C-C bond formation at the C-3 position of the pyridine ring, cyclization can occur at the pyridine nitrogen, leading to the formation of fused triazine or other heterocyclic systems. For instance, reactions of 2-pyridylhydrazones have been reported to yield pyrido[1,2-c][2][3][4]triazinone derivatives.[5]
-
Ring-Expanded Products: Although more commonly observed with certain substituents, ring expansion to form naphthyridine-like structures is a possibility under harsh conditions.[1]
-
Decarboxylated Product: If pyruvic acid is used, decarboxylation of the final product or intermediates can lead to the formation of 2-methyl-1H-pyrrolo[2,3-b]pyridine.
Q3: My final product has a low yield and appears impure. How can I optimize the reaction to minimize side products?
A3: Optimizing the Fischer indole synthesis for this compound requires careful control of reaction conditions:
-
Choice of Acid Catalyst: The type and concentration of the acid catalyst are critical. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, and Eaton's reagent. The optimal catalyst and its concentration should be determined empirically.
-
Temperature Control: The reaction is highly sensitive to temperature. Insufficient heat may lead to incomplete cyclization, while excessive heat can promote side reactions and decomposition. A stepwise temperature gradient or careful maintenance at the optimal temperature is recommended.
-
Reaction Time: Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of degradation products.
-
Purity of Starting Materials: Ensure the high purity of 2-hydrazinopyridine and the pyruvic acid derivative, as impurities can lead to the formation of unexpected side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Observed Problem | Potential Cause | Troubleshooting & Optimization |
| Low to no formation of the desired product, with starting materials remaining. | 1. Incomplete hydrazone formation. 2. Insufficient acid catalyst concentration or activity. 3. Reaction temperature is too low. | 1. Ensure the purity of the carbonyl compound. Consider pre-forming the hydrazone before adding the cyclization catalyst. 2. Titrate the acid catalyst or try a stronger acid. 3. Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Presence of a major side product with a different UV absorbance profile. | Alternative cyclization pathway, potentially forming a pyrido[2][3][4]triazinone or similar heterocyclic system. | Modify the acid catalyst and solvent system. A less coordinating solvent may favor the desired Fischer cyclization. Lowering the reaction temperature might also increase selectivity. |
| Isolation of a product with a mass corresponding to the decarboxylated analog. | The carboxylic acid group at the 2-position is thermally labile under acidic conditions. | Use an ester of pyruvic acid (e.g., ethyl pyruvate) instead of the free acid. The resulting ester can be hydrolyzed in a separate, milder step. |
| Formation of dark, polymeric material. | Decomposition of starting materials or product under harsh acidic and high-temperature conditions. | Reduce the reaction temperature and/or concentration of the acid catalyst. Consider using a milder catalyst like Eaton's reagent. Ensure an inert atmosphere to prevent oxidative decomposition. |
| Difficulty in purifying the final product from a closely eluting impurity. | The impurity may be a regioisomer formed from cyclization at a different position of the pyridine ring. | Employ high-performance liquid chromatography (HPLC) for purification. Alternatively, derivatization of the desired product (e.g., acylation of the hydroxyl group) may alter its chromatographic behavior, allowing for easier separation, followed by deprotection. |
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
2-Hydrazinopyridine
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA) or Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve 2-hydrazinopyridine (1 equivalent) in ethanol. Add ethyl pyruvate (1.1 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours. The formation of the hydrazone can be monitored by TLC. The solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
-
Cyclization: To a flask containing polyphosphoric acid (a sufficient amount to ensure stirring), add the pre-formed hydrazone (or a mixture of 2-hydrazinopyridine and ethyl pyruvate) portion-wise at a temperature of 80-100 °C. The temperature should be carefully controlled and optimized.
-
Reaction Monitoring: Stir the reaction mixture at the optimized temperature for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Visualizing Reaction Pathways
To better understand the potential reaction pathways, the following diagrams illustrate the intended synthesis and a common side reaction.
References
- 1. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL(98549-88-3) 1H NMR [m.chemicalbook.com]
- 3. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1H-Pyrrolo[2,3-b]pyridin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1H-Pyrrolo[2,3-b]pyridin-2-ol, a key heterocyclic compound.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low yield after purification
| Potential Cause | Troubleshooting Steps |
| Product loss during workup | Ensure complete extraction from the aqueous phase by using a suitable organic solvent like ethyl acetate. Back-extract the aqueous layer to recover any dissolved product. Minimize the number of transfer steps. |
| Incomplete elution from chromatography column | After the main product has eluted, flush the column with a more polar solvent system (e.g., 10-20% methanol in dichloromethane) to check for any remaining product. |
| Product decomposition on silica gel | 7-Azaindole derivatives can sometimes be unstable on silica gel.[1] To mitigate this, deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%).[1] Alternatively, consider using a different stationary phase like alumina. |
| Co-elution with a soluble impurity | Optimize the solvent system for column chromatography by testing various solvent polarities. If co-elution persists, attempt recrystallization from a different solvent system. |
| Premature precipitation during recrystallization | Ensure the compound is fully dissolved in the minimum amount of hot solvent. If the product crashes out too quickly, add a small amount of additional hot solvent to slow down the crystallization process. |
Issue 2: Persistent impurities observed by TLC/NMR after purification
| Potential Cause | Troubleshooting Steps |
| Co-eluting impurity of similar polarity | Try a different solvent system for column chromatography with different solvent selectivities (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system).[1] A shallow gradient during elution can also improve separation. |
| Unreacted starting materials or reagents | Identify the impurities by comparing the NMR spectrum with that of the starting materials. Choose a purification method that effectively separates based on the differing polarities. For example, if unreacted aminopyridine is present, an acidic wash during the workup might remove it. |
| Formation of side products | The synthesis of 7-azaindoles can sometimes yield isomers or related heterocyclic byproducts.[2] Purification may require multiple chromatographic steps or a combination of chromatography and recrystallization. Consider using reverse-phase chromatography if the impurity is more polar than the desired product. |
| Tailing on TLC and column chromatography | For basic compounds like 7-azaindole derivatives, tailing is common on silica gel. Add a small amount of triethylamine (0.1-1%) or a few drops of ammonia to the eluent to suppress this effect and improve separation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial conditions for column chromatography of this compound?
A1: A good starting point for silica gel column chromatography is a gradient elution with a mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate. Based on data for similar 7-azaindole derivatives, you can start with 100% hexanes and gradually increase the ethyl acetate concentration.[3] Alternatively, a dichloromethane/methanol gradient is also commonly used.[4] It is highly recommended to first determine the optimal solvent system by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired compound.
Q2: What are suitable solvent systems for the recrystallization of this compound?
A2: For 7-azaindole derivatives, a common technique is to dissolve the compound in a good solvent like dichloromethane or ethyl acetate and then add a poor solvent like hexanes or heptane until turbidity is observed, followed by slow cooling.[4] Another approach is to dissolve the crude product in a minimal amount of a hot solvent in which it has moderate solubility, such as ethanol or a mixture of ethanol and N,N-dimethylformamide, and then allow it to cool slowly.
Q3: My compound appears as a streak rather than a spot on the TLC plate. What can I do?
A3: Streaking on TLC plates is often due to the basic nature of the nitrogen atoms in the 1H-pyrrolo[2,3-b]pyridine ring system interacting strongly with the acidic silica gel. To resolve this, add a small amount of a basic modifier, such as triethylamine (1-2%) or a few drops of ammonium hydroxide, to your developing solvent.[1]
Q4: How can I identify common impurities in my sample?
A4: Common impurities often include unreacted starting materials, such as the corresponding aminopyridine derivative, and reagents used in the synthesis. Side products from the reaction, such as isomers or over-alkylated products, can also be present. The best way to identify these is to run TLCs and NMR spectra of your starting materials and compare them to your crude and purified product.
Experimental Protocols
Protocol 1: Silica Gel Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Dry-pack a chromatography column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude product.
-
Loading: Carefully add the silica gel slurry containing the crude product to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate or methanol). The optimal gradient should be determined beforehand by TLC analysis. For basic compounds, adding 0.1-1% triethylamine to the eluent is recommended to reduce tailing.[1]
-
Fraction Collection: Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. For this compound, consider solvent systems like dichloromethane/hexanes or ethyl acetate/hexanes.[4]
-
Dissolution: In a flask, add the crude product and a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, slowly add the less soluble solvent until the solution becomes slightly cloudy. Further cooling in an ice bath can promote crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting persistent impurities.
References
"troubleshooting solubility issues of 1H-Pyrrolo[2,3-b]pyridin-2-ol"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1H-Pyrrolo[2,3-b]pyridin-2-ol, a derivative of 7-azaindole.
Troubleshooting Guides
Issue: Poor or No Visible Dissolution in Aqueous Buffers
If you are observing limited or no solubility of this compound in your aqueous buffer system, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for aqueous solubility.
Issue: Precipitation of Compound Upon Addition to Cell Culture Media
Precipitation in complex biological media can occur even if the compound is soluble in a stock solution. This guide helps address this common issue.
Caption: Workflow for addressing media precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 7-azaindole derivatives like this compound?
Q2: In which organic solvents should I first attempt to dissolve this compound?
A2: For the parent compound, 7-azaindole (1H-Pyrrolo[2,3-b]pyridine), good solubility has been reported in chloroform and methanol.[2] It is recommended to start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), or polar protic solvents like methanol and ethanol.
Q3: How does pH influence the solubility of this compound?
A3: The this compound structure contains both a weakly acidic proton (on the pyrrole nitrogen) and a weakly basic nitrogen atom in the pyridine ring. Therefore, pH can significantly impact solubility:
-
Acidic conditions (e.g., pH < 6): The pyridine nitrogen can be protonated, forming a salt and potentially increasing aqueous solubility.
-
Basic conditions (e.g., pH > 8): The hydroxyl or pyrrole N-H proton may be removed, forming a salt that could also have increased solubility. Experimenting with a range of pH values is a critical step in solubility optimization.
Q4: My compound won't dissolve even with pH adjustment and co-solvents. What are my next steps?
A4: If standard methods fail, consider the following:
-
Particle Size Reduction: Ensure your compound is a fine powder to maximize the surface area available for dissolution.[3]
-
Use of Solubilizing Agents: Excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) can be used to encapsulate the compound and improve its apparent solubility.
-
Amorphous vs. Crystalline Form: The solid-state properties of your compound matter. Amorphous forms are generally more soluble than stable crystalline forms.
Q5: Can temperature be used to increase solubility?
A5: Yes, for most solid compounds, solubility increases with temperature.[4][5] You can try gentle warming (e.g., to 37°C or 50°C) and sonication to aid dissolution. However, be cautious and monitor for any signs of compound degradation at elevated temperatures, such as a change in color.
Data & Protocols
Comparative Solubility of Azaindole Derivatives
While quantitative data for this compound is unavailable, the table below summarizes data for related azaindole compounds, demonstrating the significant solubility enhancement compared to a parent indole. This illustrates a general principle that may apply to the target compound.
| Compound | Structure | Aqueous Solubility (µg/mL at pH 6.5) | Fold Increase vs. Indole | Reference |
| Indole Prototype | Indole | 16 | 1x | [6] |
| 4-Azaindole | 1H-Pyrrolo[3,2-b]pyridine | 932 | ~58x | [6] |
| 5-Azaindole | 1H-Pyrrolo[3,2-c]pyridine | 419 | ~26x | [6] |
| 6-Azaindole | 1H-Pyrrolo[2,3-c]pyridine | 487 | ~30x | [6] |
| 7-Azaindole | 1H-Pyrrolo[2,3-b]pyridine | 936 | ~58x | [6] |
Experimental Protocol: Kinetic Solubility Assessment
This protocol provides a general method for determining the kinetic solubility of a compound from a DMSO stock solution.
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
96-well microplate (non-binding surface recommended).
-
Plate shaker.
-
Plate reader capable of detecting light scatter or a method for concentration analysis (e.g., LC-MS).
Methodology:
-
Prepare a dilution series: In the 96-well plate, create a serial dilution of your PBS buffer.
-
Add Compound: Add a small, fixed volume of the 10 mM DMSO stock solution to each well of the PBS dilution series. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker for a set period (e.g., 2-4 hours). This allows the system to reach equilibrium.
-
Detect Precipitation: Measure the turbidity or light scatter in each well using a plate reader. The concentration at which a significant increase in signal is observed is considered the kinetic solubility limit.
-
(Optional) Quantify Soluble Fraction: To get a more precise measurement, centrifuge the plate to pellet any precipitate. Carefully remove the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like LC-MS or HPLC-UV.
References
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 3. ijnrd.org [ijnrd.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
"improving the stability of 1H-Pyrrolo[2,3-b]pyridin-2-ol in solution"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[2,3-b]pyridin-2-ol. The information is designed to help improve the stability of this compound in solution during various experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the stable form of this compound in solution?
A1: this compound exists in a tautomeric equilibrium between the lactim (enol) form and the lactam (keto) form, which is 1,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. For most related heterocyclic compounds, such as 2-hydroxypyridine, the keto form is generally more stable and predominates in solution, particularly in polar solvents.[1][2][3] This is a critical consideration for its reactivity and stability.
Q2: What are the primary degradation pathways for this compound in solution?
A2: Based on studies of similar heterocyclic structures, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis: The lactam ring is susceptible to cleavage under both acidic and alkaline conditions, leading to the formation of ring-opened products. Studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown extreme instability in alkaline media and lability in acidic media.[4][5]
-
Oxidation: The electron-rich pyrrole and pyridine rings can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. Photostability studies on related compounds have demonstrated that they can be photolabile.[4]
Q3: How can I monitor the stability of my this compound solution?
A3: The most common and effective method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS).[6] This allows for the separation and quantification of the parent compound and any degradation products that may form over time.
Q4: What general precautions can I take to improve the stability of this compound in solution?
A4: To enhance the stability of your this compound solutions, consider the following:
-
pH Control: Maintain the pH of the solution in the neutral range (pH 6-8) to minimize acid- and base-catalyzed hydrolysis.
-
Temperature: Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down the rate of degradation.
-
Light Protection: Protect solutions from light by using amber vials or by covering the container with aluminum foil.
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Solvent Choice: The choice of solvent can influence stability. Polar aprotic solvents may be preferable to protic solvents in some cases.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
| Possible Cause | Troubleshooting Steps |
| pH-mediated Hydrolysis | 1. Measure the pH of your solution. 2. Adjust the pH to a neutral range (6-8) using a suitable buffer system. 3. If the experiment allows, consider using a non-aqueous solvent. |
| Oxidation | 1. Ensure solvents are deoxygenated. 2. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid sources of free radicals. |
| Photodegradation | 1. Prepare and handle the solution in a dark or low-light environment. 2. Store the solution in amber-colored vials or wrap the container in aluminum foil. |
| Thermal Degradation | 1. Store the solution at a lower temperature (refrigerated or frozen). 2. Minimize the time the solution is kept at room temperature or elevated temperatures. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Characterize the unknown peaks using LC-MS to determine their mass-to-charge ratio (m/z) and fragmentation pattern. 2. Compare the retention times and mass spectra to potential degradation products (e.g., hydrolyzed ring-opened product, oxidized derivatives). 3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their identity. |
| Solvent or Reagent Impurities | 1. Analyze a blank sample (solvent and reagents without the compound) to check for impurities. 2. Use high-purity solvents and reagents. |
| Tautomeric Interconversion | 1. While less likely to appear as distinct peaks in standard reverse-phase HPLC, consider the possibility of tautomers having different chromatographic behavior under specific conditions. |
Quantitative Data Summary
The following table summarizes typical conditions used in forced degradation studies for heterocyclic compounds, which can be adapted for this compound. The extent of degradation is generally targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[7]
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C | 2 - 24 hours | Lactam ring cleavage |
| Alkaline Hydrolysis | 0.1 M NaOH at room temp. | 30 min - 8 hours | Lactam ring cleavage (often faster than acidic) |
| Oxidation | 3% H₂O₂ at room temp. | 2 - 24 hours | N-oxidation, ring hydroxylation |
| Thermal Degradation | 60 - 80 °C (in solution) | 24 - 72 hours | Various |
| Photodegradation | ICH Q1B conditions | Exposure to UV and visible light | Photolytic cleavage, rearrangement |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep at 60 °C.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Keep at 60 °C.
-
Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the samples to a suitable concentration and analyze by HPLC-UV and LC-MS.
Protocol 2: HPLC-UV/MS Method for Stability Monitoring
This protocol provides a starting point for an analytical method to separate and quantify this compound and its degradation products.
-
HPLC System: A standard HPLC system with a UV detector and preferably a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm and 280 nm.
-
MS Detection (if available): Electrospray ionization (ESI) in positive and negative modes.
Visualizations
Caption: Tautomeric equilibrium of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for improving stability.
References
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Resistance to 1H-Pyrrolo[2,3-b]pyridin-2-ol in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 1H-Pyrrolo[2,3-b]pyridin-2-ol and its derivatives.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to the development of resistance to this compound in cancer cell lines.
Issue 1: Decreased sensitivity of cancer cells to this compound over time.
-
Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What could be the reason, and how can I investigate it?
-
Answer: This is a common phenomenon known as acquired resistance. Cancer cells can develop resistance through various mechanisms.[1][2] To investigate the underlying cause, we recommend the following workflow:
-
Workflow for Investigating Acquired Resistance:
Workflow for investigating acquired resistance.
-
Potential Mechanisms and Solutions:
-
| Potential Mechanism | Suggested Action |
| Target Alteration: Gatekeeper mutations in the target kinase (e.g., FGFR, ATM).[3] | Sequence the kinase domain of the target protein in resistant cells. Consider developing or testing a next-generation inhibitor that can overcome this mutation. |
| Activation of Bypass Pathways: Upregulation of alternative signaling pathways (e.g., RAS-MEK-ERK, PI3K-Akt) to compensate for the inhibition of the primary target.[4] | Perform western blot analysis for key phosphorylated proteins in bypass pathways. Consider combination therapy with an inhibitor of the activated bypass pathway. |
| Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), which pump the drug out of the cell.[5][6] | Use a P-gp inhibitor in combination with this compound. Measure intracellular drug concentration. |
| Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members).[2][7] | Assess apoptosis levels using Annexin V staining. Consider co-treatment with a pro-apoptotic agent. |
Issue 2: Intrinsic resistance to this compound in a new cancer cell line.
-
Question: I am testing this compound on a new cancer cell line, and it shows minimal response even at high concentrations. Why might this be, and what are my next steps?
-
Answer: This is known as intrinsic resistance. The cancer cells may possess inherent characteristics that make them non-responsive to the compound.[1]
-
Possible Reasons for Intrinsic Resistance:
-
The target of this compound (e.g., a specific kinase) is not a primary driver of proliferation in that cell line.
-
The cell line may have pre-existing mutations in the drug's target that prevent binding.
-
The cells might have a highly active drug efflux mechanism.[5]
-
The cell line may have a robust DNA repair system if the drug's mechanism involves inducing DNA damage.[7]
-
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify that the intended molecular target of this compound is expressed in the cell line using western blotting or qPCR.
-
Assess Target Activation: If the target is a kinase, check its phosphorylation status to ensure it is active.
-
Evaluate Combination Therapies: Consider combining this compound with other agents that target parallel pathways or known resistance mechanisms. For example, combining an ATM inhibitor with a DNA-damaging agent like irinotecan has shown synergistic effects.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for 1H-Pyrrolo[2,3-b]pyridine derivatives?
A1: Derivatives of 1H-Pyrrolo[2,3-b]pyridine are known to act as inhibitors of various protein kinases.[4][8][9][10] They typically function by binding to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to substrate proteins and thereby blocking downstream signaling. The 1H-pyrrolo[2,3-b]pyridine core often forms hydrogen bonds with the hinge region of the kinase.[4] Depending on the substitutions on this core scaffold, these compounds can be designed to be potent and selective inhibitors of specific kinases involved in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, and Cyclin-Dependent Kinase 8 (CDK8).[4][8][10]
Q2: What are the common signaling pathways affected by 1H-Pyrrolo[2,3-b]pyridine-based kinase inhibitors?
A2: The signaling pathways affected depend on the specific kinase being targeted. For instance:
-
FGFR inhibitors impact downstream pathways like RAS–MEK–ERK and PI3K–Akt, which are crucial for cell proliferation, survival, and migration.[4]
-
ATM inhibitors affect the DNA damage response pathway, which is critical for maintaining genomic stability.[8][11]
-
CDK8 inhibitors can modulate the WNT/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[10]
-
Simplified FGFR Signaling Pathway:
Inhibition of the FGFR signaling pathway.
-
Q3: How can I develop a this compound-resistant cell line for my studies?
A3: Drug-resistant cell lines are valuable tools for studying resistance mechanisms.[12] The general method involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of the drug over several weeks or months.[12][13]
-
Protocol for Developing a Resistant Cell Line (See Protocol 1 for details):
-
Determine the initial IC50 of the parental cell line.
-
Culture the cells in a medium containing the drug at a concentration equal to or slightly below the IC50.
-
Once the cells resume normal proliferation, increase the drug concentration by 1.5- to 2-fold.[12]
-
Repeat this process of stepwise dose escalation until the cells can proliferate in a significantly higher drug concentration (e.g., 10-fold the initial IC50).
-
Periodically freeze down cells at different stages of resistance development.[12]
-
Q4: What are some strategies to overcome resistance to this compound?
A4: Overcoming drug resistance often involves rational combination therapies or the development of next-generation inhibitors.[3][14]
-
Strategies to Overcome Resistance:
| Strategy | Description |
| Combination Therapy | Combine this compound with an agent that targets a bypass signaling pathway, inhibits a drug efflux pump, or induces apoptosis.[3][14] |
| Next-Generation Inhibitors | Design and synthesize new derivatives of 1H-pyrrolo[2,3-b]pyridine that can bind to the mutated target kinase or have a different binding mode.[3] |
| Allosteric Inhibition | Develop inhibitors that bind to an allosteric site on the target kinase, which is less likely to be affected by mutations in the ATP-binding pocket.[3] |
| PROTACs | Develop Proteolysis Targeting Chimeras (PROTACs) based on the 1H-pyrrolo[2,3-b]pyridine scaffold to induce the degradation of the target protein rather than just inhibiting it.[3] |
Key Experimental Protocols
Protocol 1: Development of a Drug-Resistant Cell Line
-
Determine Initial IC50:
-
Seed parental cancer cells in 96-well plates.
-
Treat with a serial dilution of this compound for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value using non-linear regression analysis.[12]
-
-
Induce Resistance:
-
Culture parental cells in a T-25 flask with a medium containing this compound at the IC50 concentration.
-
Replace the medium with fresh drug-containing medium every 2-3 days.
-
When the cells become confluent and show normal morphology, passage them.
-
Once the cells are stably proliferating, increase the drug concentration by 1.5- to 2-fold.[12]
-
If cells die at a higher concentration, revert to the previous concentration and use a smaller fold increase (e.g., 1.2-fold).[12]
-
Repeat the dose escalation.
-
-
Confirm Resistance:
-
After several months, perform a cell viability assay on the resistant cells and compare their IC50 value to that of the parental cells. A significant increase in IC50 confirms resistance.
-
Protocol 2: Western Blot Analysis for Bypass Signaling
-
Cell Lysis:
-
Treat parental and resistant cells with this compound at the respective IC50 concentrations for various time points (e.g., 0, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., antibodies against p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Summary
Table 1: Hypothetical IC50 Values for Parental and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 50 | - |
| Resistant Cancer Cell Line | This compound | 500 | 10 |
Table 2: Kinase Inhibitory Activity of a 1H-Pyrrolo[2,3-b]pyridine Derivative (Compound 4h) [4]
| Kinase | IC50 (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
References
- 1. ijsra.net [ijsra.net]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Overcoming Resistance of Cancer Cells to PARP-1 Inhibitors with Three Different Drug Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Kinase Assay Conditions for 1H-Pyrrolo[2,3-b]pyridin-2-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with 1H-Pyrrolo[2,3-b]pyridin-2-ol, a novel compound from a class of privileged kinase inhibitor scaffolds.[1][2] The following information is designed to help you refine your kinase assay conditions and overcome common experimental hurdles.
General Compound Information
This compound belongs to the 7-azaindole family, a class of compounds known to be versatile precursors for potent kinase inhibitors targeting a range of kinases, including Traf2- and Nck-interacting kinase (TNIK), Fibroblast Growth Factor Receptors (FGFRs), and Janus Kinases (JAKs).[3][4][5] As with any novel small molecule, careful optimization of assay conditions is critical for generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a kinase assay?
A1: For an initial screen, a common starting concentration is 10 µM. To determine the half-maximal inhibitory concentration (IC50), a serial dilution should be performed, typically starting from 100 µM down to the low nanomolar range.
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving small molecule inhibitors for use in biochemical assays. However, it is crucial to keep the final concentration of DMSO in the assay low (ideally ≤1%, and not exceeding 5%), as higher concentrations can directly affect kinase activity.[6][7][8]
Troubleshooting Guide
Issue 1: High Background Signal in the Assay
A high background signal can mask the true inhibitory effect of your compound. Here are some common causes and solutions:
-
Compound Interference: The compound itself might interfere with the detection method (e.g., fluorescence or luminescence).
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[9]
-
Solution: Include a small amount of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to disrupt potential aggregates.[9]
-
-
High ATP Concentration: In assays that measure ATP depletion, a high initial ATP concentration can lead to a large background signal.[9]
Issue 2: Inconsistent or Non-reproducible IC50 Values
Variability in IC50 values is a common challenge. The following factors are key to achieving consistency:
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is directly dependent on the ATP concentration.[10][12]
-
Enzyme Concentration and Activity: The amount of active kinase can vary between batches or due to handling.
-
Solution: Ensure the kinase concentration is in the linear range of the assay, where the signal is proportional to the enzyme activity.[11] Perform a kinase titration to determine the optimal enzyme concentration. Always handle the enzyme according to the manufacturer's instructions, keeping it on ice and avoiding repeated freeze-thaw cycles.[10]
-
-
Incubation Time: If the reaction proceeds too far, the assay may lose its linear response.
-
Solution: Optimize the reaction time to ensure that substrate consumption is within the linear range (typically <20%).
-
Experimental Protocols
Protocol 1: Determining the Apparent ATP Km
This protocol is essential for optimizing your kinase assay for an ATP-competitive inhibitor.
-
Prepare a serial dilution of ATP: Create a range of ATP concentrations from 0 to 200 µM.
-
Set up kinase reactions: In a multi-well plate, combine the kinase, substrate, and kinase buffer.
-
Initiate the reaction: Add the varying concentrations of ATP to the wells.
-
Incubate: Allow the reaction to proceed for a predetermined time within the linear range.
-
Stop the reaction and detect: Add the detection reagent to quantify kinase activity.
-
Analyze the data: Plot the reaction velocity (signal) against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km value.[11]
Protocol 2: TR-FRET Kinase Inhibition Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for measuring kinase activity.
-
Prepare reagents: Dilute the kinase, a biotinylated substrate peptide, and this compound in the assay buffer.
-
Set up the assay plate: Add the kinase and the serially diluted inhibitor to the wells of a microplate.
-
Initiate the kinase reaction: Add a solution containing the substrate and ATP (at the predetermined Km concentration).
-
Incubate: Allow the reaction to proceed at room temperature for the optimized incubation time.
-
Stop the reaction and detect: Add a solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin to stop the reaction.[1]
-
Read the plate: After a final incubation, read the TR-FRET signal on a compatible plate reader.[1]
Data Presentation
Table 1: Hypothetical ATP Km Determination for Kinase X
| ATP Concentration (µM) | Average Signal (RFU) |
| 0 | 50 |
| 1 | 350 |
| 5 | 1200 |
| 10 | 2000 |
| 25 | 3500 |
| 50 | 4500 |
| 100 | 4800 |
| 200 | 4950 |
| Apparent ATP Km | ~10 µM |
Table 2: Hypothetical IC50 Values for this compound against a Panel of Kinases
| Kinase Target | ATP Concentration Used | IC50 (nM) |
| TNIK | 15 µM (Km) | 25 |
| FGFR1 | 20 µM (Km) | 150 |
| JAK3 | 5 µM (Km) | 800 |
| Src | 10 µM (Km) | >10,000 |
Visualizations
Caption: Experimental workflow for kinase inhibitor profiling.
Caption: Troubleshooting decision tree for high background signal.
Caption: Relationship between ATP concentration and IC50.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformational changes and inactivation of rabbit muscle creatine kinase in dimethyl sulfoxide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. shop.carnabio.com [shop.carnabio.com]
Technical Support Center: Minimizing Off-Target Effects of 1H-Pyrrolo[2,3-b]pyridin-2-ol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[2,3-b]pyridin-2-ol-based inhibitors. The focus is on understanding, identifying, and minimizing off-target effects to ensure data integrity and accelerate drug discovery.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects associated with this compound (7-azaindole) based kinase inhibitors?
A1: The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a common hinge-binding motif in many kinase inhibitors.[1] Due to the conserved nature of the ATP-binding pocket across the human kinome, inhibitors with this core can exhibit off-target activity against various kinases.[2] The specific off-target profile depends on the substitutions on the core scaffold. For example, while some derivatives are highly selective, others have been shown to inhibit multiple kinases.[1][3] It is crucial to determine the selectivity of your specific derivative through broad kinase profiling.[2]
Q2: I am using a highly selective 1H-Pyrrolo[2,3-b]pyridine derivative, but I am observing a phenotype that is inconsistent with the known function of the target kinase. What could be the cause?
A2: Unexpected phenotypes, even with a selective inhibitor, can arise from several factors:
-
Undiscovered Off-Targets: The inhibitor may have off-target activities against kinases or other proteins not included in the initial selectivity screen.
-
Inhibition of Kinase-Independent Functions: Some kinases have scaffolding functions that are independent of their catalytic activity. An ATP-competitive inhibitor will only block the kinase activity, leaving the scaffolding functions intact, which could lead to unexpected biological outcomes.
-
Paradoxical Pathway Activation: In some cases, kinase inhibitors can paradoxically activate their target pathway.
-
Distinct Phenotypes between Kinase Inhibition and Protein Deletion: Inhibiting the kinase activity of a protein can lead to different cellular consequences than the complete absence of the protein (e.g., through genetic knockout).[4] For instance, selective ATM kinase inhibitors were found to disrupt DNA damage-induced sister chromatid exchange, a phenotype not observed in ATM-deficient cells.[4]
Q3: How can I experimentally validate that the observed phenotype is due to an on-target effect of my 1H-Pyrrolo[2,3-b]pyridine derivative?
A3: Several experimental strategies can be employed to distinguish on-target from off-target effects:
-
Rescue Experiments: If possible, express a drug-resistant mutant of the target kinase in your cells. If this mutant reverses the phenotype induced by the inhibitor, it provides strong evidence for an on-target mechanism.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase. Comparing the phenotype of the genetic perturbation with that of the inhibitor treatment can help attribute the observed effects to the intended target.
Q4: What is a Cellular Thermal Shift Assay (CETSA), and how can it help in studying my 1H-Pyrrolo[2,3-b]pyridine inhibitor?
A4: CETSA is a powerful technique to verify direct target engagement of a compound within a cellular environment. It is based on the principle that a protein's thermal stability increases upon ligand binding. By heating cell lysates treated with your inhibitor to various temperatures and then quantifying the amount of soluble target protein, you can determine if your compound is binding to its intended target in cells. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Concentrations Expected to be Specific for the Target
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets that may be responsible for cytotoxicity.[5] 2. Test a structurally different inhibitor for the same primary target. | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists, it may be an on-target effect. |
| Inappropriate Dosage | 1. Perform a dose-response curve to determine the lowest effective concentration for on-target activity. | Minimized cytotoxicity while maintaining on-target activity. |
| Compound Solubility Issues | 1. Check the inhibitor's solubility in your cell culture media. 2. Use an appropriate vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | Prevention of compound precipitation and elimination of solvent-induced toxicity. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response and more consistent results. |
| Inhibitor Instability | 1. Check the stability of the inhibitor under your experimental conditions (e.g., in media at 37°C). | Ensures observed effects are due to the inhibitor and not its degradation products. |
| Cell Line-Specific Effects | 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent. | Distinguishes between general off-target effects and those specific to a particular cellular context. |
Data Presentation
Table 1: Selectivity Profile of a Representative 1H-Pyrrolo[2,3-b]pyridine Derivative (Compound 25a, an ATM Inhibitor)
| Kinase | IC50 (nM) | Selectivity vs. ATM (Fold) | Reference |
| ATM (Target) | <1 | - | [6] |
| DNA-PK | >700 | >700 | [6] |
| mTOR | >700 | >700 | [6] |
| PI3K | >700 | >700 | [6] |
| ATR | >700 | >700 | [6] |
This table showcases the high selectivity of a specific derivative. It is crucial to generate similar data for your compound of interest.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the selectivity of a 1H-pyrrolo[2,3-b]pyridine derivative by screening it against a large panel of kinases.[5]
Methodology:
-
Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify potential off-targets.
-
Kinase Panel Screening: Submit the compound to a commercial service or perform in-house screening against a broad panel of purified recombinant kinases (e.g., >300 kinases). The assay is typically performed at a single compound concentration in duplicate.
-
Assay Principle: A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at the tested concentration.
-
Follow-up IC50 Determination: For any kinases that show significant inhibition (e.g., >70%), perform a 10-point dose-response curve to determine the IC50 value.
-
Selectivity Assessment: Compare the IC50 values for off-target kinases to the on-target IC50 to quantify the selectivity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify direct target engagement of the inhibitor within a cellular environment.
Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of the inhibitor or a vehicle control for 1-2 hours at 37°C.
-
Heating Step: Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or another quantitative protein detection method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for each inhibitor concentration. A rightward shift in the melting curve in the presence of the inhibitor indicates target engagement.[7]
Visualizations
Caption: ATM signaling pathway in response to DNA double-strand breaks.
Caption: Workflow for investigating off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. Identifying Inhibitors of ATM and ATR Kinase Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of ATM kinase activity does not phenocopy ATM protein disruption: Implications for the clinical utility of ATM kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Production of 1H-Pyrrolo[2,3-b]pyridin-2-ol
Welcome to the technical support center for the synthesis and scale-up of 1H-Pyrrolo[2,3-b]pyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the 1H-pyrrolo[2,3-b]pyridine core structure?
A1: The synthesis of the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core often involves building the pyrrole ring onto a pre-existing pyridine ring. Common methods include the Fischer indole synthesis, Bartoli indole synthesis, and palladium-catalyzed cross-coupling reactions followed by cyclization. However, the electron-deficient nature of the pyridine ring can make some classical indole formation methods challenging, often resulting in poor yields.[1][2] More recent and scalable approaches often utilize substituted pyridines that undergo intramolecular cyclization.[1]
Q2: What are the main challenges encountered when scaling up the production of 7-azaindole derivatives like this compound?
A2: Scaling up the synthesis of 7-azaindole derivatives presents several challenges. These can include:
-
Safety Concerns: Some synthetic routes may involve hazardous reagents, such as nitrating acids (a mixture of fuming HNO₃ and concentrated H₂SO₄), which pose significant safety risks at a larger scale.[1]
-
Purification Difficulties: Isolation and purification of the final product can be problematic, sometimes requiring multiple steps to achieve the desired purity.[1]
-
Reaction Conditions: Maintaining optimal and consistent reaction conditions, such as temperature and moisture control, becomes more critical at scale. Inadequate temperature control can lead to side reactions and reduced yields.[3]
-
Reagent Stoichiometry: Ensuring the correct ratio of reactants is crucial for complete conversion and can be more challenging to manage in large batches.[3]
-
Solvent Selection: The choice of solvent is critical, and the presence of moisture can significantly impact the reaction outcome.[3]
Q3: Are there any recommended starting materials for a scalable synthesis of this compound?
A3: For a scalable synthesis, it is advisable to start with readily available and cost-effective substituted pyridines.[1] For instance, a common strategy involves using ortho-aminohalopyridines which can be coupled with a terminal alkyne via a Sonogashira reaction, followed by intramolecular cyclization to form the azaindole ring.[1] The purity of starting materials is also critical; for example, 1-aminopyrrole is prone to oxidation and should be used freshly purified or stored under an inert atmosphere.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC.[1][4] - Ensure the reaction is heated to the optimal temperature for a sufficient duration.[3][4] - Verify the stoichiometry of your reactants; a slight excess of one reactant may be necessary.[3] |
| Degradation of starting materials or product. | - Use freshly purified starting materials, especially those prone to oxidation.[3] - Ensure reaction conditions are not too harsh (e.g., excessive temperature or extreme pH). | |
| Presence of moisture in a moisture-sensitive reaction. | - Use dry solvents and flame-dried glassware.[3] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] | |
| Formation of Multiple Byproducts | Incorrect reaction temperature. | - Optimize the reaction temperature by screening a range around the literature-reported value.[3] |
| Non-selective reaction. | - Consider using a more selective catalyst or reagent system. - Adjust the order of reagent addition. | |
| Impure starting materials. | - Purify starting materials before use to remove any reactive impurities.[3] | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | - After the reaction, cool the mixture and dilute it with a solvent in which the product is insoluble (e.g., water) to induce precipitation.[1][4] |
| Product forms an emulsion during extraction. | - Add a saturated brine solution to break the emulsion. - Centrifuge the mixture to separate the layers. | |
| Co-elution of impurities during column chromatography. | - Optimize the solvent system for chromatography to achieve better separation. - Consider alternative purification methods like recrystallization or preparative HPLC. |
Data Presentation: Comparison of Synthetic Methods for Azaindole Derivatives
| Method | Starting Materials | Key Reagents/Conditions | Yield | Scale | Reference |
| Metal-Free Cycloisomerization | 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine | Morpholine, Water, 90 °C, 24 h | 87.8% | 1.0 kg | [1] |
| Copper-Catalyzed Hydroxylation | 1-triisopropylsilyl-5-bromo-7-azaindole | Copper acetylacetonate, LiOH·H₂O, DMSO/Water, 100 °C, 6 h | 78.5% | 4.08 g | [4] |
| Palladium-Catalyzed Hydrogenation | 5-benzyloxy-7-azaindole | Palladium on carbon, Hydrogen, Methanol | 95.5% | 22.4 g | [4] |
| Microwave-Assisted CuI Catalysis | Ortho-aminohalo pyridines, terminal alkyne | CuI, Microwave irradiation | 66% (overall) | 10 g | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol from 1-Triisopropylsilyl-5-bromo-7-azaindole [4]
-
To a 50 mL reaction flask, add 1-triisopropylsilyl-5-bromo-7-azaindole (4.08 g, 11.5 mmol), copper acetylacetonate (0.15 g, 0.575 mmol), MHPO (0.15 g, 0.575 mmol), and lithium hydroxide monohydrate (2.42 g, 57.5 mmol).
-
Add 18 mL of DMSO and 4.5 mL of water to the flask.
-
Stir the mixture and replace the air in the reaction system with nitrogen.
-
Increase the internal temperature to 100°C and maintain for 6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature (20-30°C).
-
Add 100 mL of water to the reaction mixture.
-
Adjust the pH to 6 with 2 N dilute hydrochloric acid to precipitate the solid product.
-
Filter the mixture to collect the solid.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, wash with water and then with saturated aqueous sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the final product.
Mandatory Visualizations
References
Validation & Comparative
Unveiling the Action of 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, serves as a versatile scaffold in medicinal chemistry, primarily recognized for its role in kinase inhibition. While specific data for 1H-Pyrrolo[2,3-b]pyridin-2-ol is not extensively available in public literature, the broader class of 7-azaindole derivatives has been the subject of intensive research, revealing a common mechanism of action centered on competitive inhibition at the ATP-binding site of various kinases. This guide provides a comparative analysis of the mechanism and performance of several well-characterized 1H-pyrrolo[2,3-b]pyridine derivatives against a range of biological targets.
Core Mechanism of Action: Kinase Inhibition
The primary mechanism of action for many 7-azaindole derivatives involves their function as ATP-competitive inhibitors of protein kinases.[1][2][3][4] The 7-azaindole scaffold is an excellent "hinge-binding" motif.[1][3] The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, allowing the molecule to form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP.[1][4] This interaction blocks the binding of ATP, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.
The orientation of the 7-azaindole ring within the ATP binding pocket can vary, leading to different binding modes classified as "normal," "flipped," and "non-hinge."[1][3] These variations in binding, often dictated by the nature and position of substituents on the core scaffold, contribute to the diversity of kinase targets and the potential for developing selective inhibitors.
Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
To illustrate the therapeutic potential and versatility of the 7-azaindole scaffold, this section compares the inhibitory activities of several derivatives against different key protein targets implicated in diseases ranging from cancer to inflammation.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[5][6][7] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[5]
| Compound | Target | IC50 (nM) | Cell-Based Activity |
| Compound 4h | FGFR1 | 7 | Inhibited proliferation and induced apoptosis in 4T1 breast cancer cells.[5] |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| FGFR4 | 712 |
c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is another important target in cancer therapy, with its dysregulation promoting tumor growth and metastasis.[2][8]
| Compound | Target | IC50 (nM) | Cell-Based Activity |
| Compound 9 | c-Met | 22.8 | Strong inhibition of MKN-45 (gastric cancer) and EBC-1 (lung cancer) cell lines.[8] |
| BMS Derivative | c-Met | - | Designed to have high affinity for the c-Met binding site.[2] |
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer.[9]
| Compound | Target | IC50 (nM) | Cell-Based Activity |
| Compound C2 | PI3Kα | - | Showed potent antiproliferative activity in a panel of human tumor cells.[9] |
Note: Specific IC50 values for different PI3K isoforms were not provided in the source.
Janus Kinase 3 (JAK3) Inhibitors
JAK3 plays a crucial role in cytokine signaling within the immune system, making it an attractive target for immunomodulatory drugs.[10][11]
| Compound | Target | IC50 (nM) | Cell-Based Activity |
| Compound 14c | JAK3 | - | Demonstrated an immunomodulating effect on interleukin-2-stimulated T cell proliferation.[10][11] |
Note: A specific IC50 value was not provided in the abstract, but the compound was identified as a potent inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the activity of 1H-pyrrolo[2,3-b]pyridine derivatives.
Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a target kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Recombinant human kinase (e.g., FGFR1, c-Met)
-
ATP (Adenosine triphosphate)
-
Substrate peptide or protein
-
Test compound (e.g., a 1H-pyrrolo[2,3-b]pyridine derivative)
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTS Assay)
This protocol outlines a method to assess the effect of a compound on the proliferation of cancer cells.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line (e.g., 4T1, MKN-45)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS)
-
Test compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-treated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the GI50 value by plotting cell viability against the compound concentration.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of action and a typical experimental workflow.
Caption: Competitive inhibition of a kinase by a 1H-pyrrolo[2,3-b]pyridine derivative.
Caption: A typical workflow for characterizing a novel kinase inhibitor.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Anticancer Potential: A Comparative In Vivo Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anticancer activity of novel compounds based on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. Due to a lack of specific in vivo data for 1H-Pyrrolo[2,3-b]pyridin-2-ol, this guide will focus on representative, well-documented derivatives from this promising class of compounds, comparing their efficacy and mechanisms of action in established preclinical cancer models.
The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules, particularly as kinase inhibitors.[1][2] Its structural similarity to the adenine moiety of ATP allows for effective interaction with the hinge region of protein kinases.[1] This has led to the development of various derivatives targeting different signaling pathways implicated in cancer progression. This guide will delve into the in vivo performance of several such derivatives, providing a comparative analysis of their tumor growth inhibition, targeted pathways, and the experimental designs used to validate their activity.
Comparative In Vivo Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The following tables summarize the in vivo anticancer activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives from published preclinical studies. These compounds have been chosen to represent the diverse therapeutic targets and cancer types against which this scaffold has shown promise.
| Compound ID | Target(s) | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings & Citation |
| Compound 25a | ATM (Ataxia Telangiectasia Mutated) Kinase | HCT116 & SW620 (colorectal) xenografts | Combination with irinotecan | 79.3% (HCT116) & 95.4% (SW620) | Demonstrated synergistic antitumor efficacy as a chemosensitizer.[3][4] |
| Compound B1 | RSK2 (Ribosomal S6 Protein Kinase 2) | MDA-MB-468 (breast) xenograft | Not specified | Up to 54.6% | Showed significant tumor growth inhibitory activity in a triple-negative breast cancer model.[5] |
| Compound 1l | CDK1 (Cyclin-Dependent Kinase 1) | Diffuse Malignant Peritoneal Mesothelioma (DMPM) xenografts | Intraperitoneal administration | 58-75% | Effective at well-tolerated doses, with some complete responses observed.[6] |
| Compound 30 | FGFR4 (Fibroblast Growth Factor Receptor 4) | HuH-7 (hepatocellular carcinoma) xenograft | Not specified | Significant antitumor activity | A selective and covalent inhibitor of FGFR4 with in vivo efficacy.[7] |
| 7-azaindole sulfonamide | Not specified | HCT116 (colorectal) xenografts | Not specified | Anti-tumor activity observed | An example of the broader anti-proliferative activity of this class.[1] |
Detailed Experimental Protocols
The validation of in vivo anticancer activity relies on robust and well-defined experimental protocols. Below are generalized methodologies representative of those used in the cited studies for evaluating 1H-pyrrolo[2,3-b]pyridine derivatives.
Xenograft Mouse Models
Human tumor xenografts in immunodeficient mice are a cornerstone of preclinical in vivo anticancer screening.[8][9] This model allows for the assessment of a compound's efficacy against human-derived tumors.
-
Cell Culture and Implantation: Human cancer cell lines (e.g., HCT116, MDA-MB-468, HuH-7) are cultured under standard conditions. A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are then subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude or SCID mice).[8]
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is periodically measured using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. The investigational compound (e.g., a 1H-pyrrolo[2,3-b]pyridine derivative) is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, at a predetermined dose and schedule. A vehicle control is administered to the control group.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Animal body weight and general health are also monitored to assess toxicity.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting to confirm target engagement or immunohistochemistry to assess biomarkers.[10]
Patient-Derived Xenograft (PDX) models, which involve the direct transplantation of patient tumor tissue into mice, are considered highly translational as they better maintain the heterogeneity of the original tumor.[10][11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by a 1H-pyrrolo[2,3-b]pyridine derivative and a typical experimental workflow for in vivo validation.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues: synthesis and antitumor activity in peritoneal mesothelioma experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpbs.com [ijpbs.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. championsoncology.com [championsoncology.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Reproducibility of Experimental Results with 1H-Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2][3] The reproducibility of experimental results for compounds containing this scaffold is crucial for their advancement as potential therapeutic agents. This guide provides a comparative analysis of experimental data for various 1H-pyrrolo[2,3-b]pyridine derivatives, focusing on their synthesis and activity as Fibroblast Growth Factor Receptor (FGFR) inhibitors. Additionally, it presents data on derivatives targeting other kinases like Janus Kinase 3 (JAK3) and Phosphodiesterase 4B (PDE4B) to showcase the scaffold's versatility.
Comparative Analysis of FGFR Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent FGFR inhibitors.[1][4] The core scaffold has been modified to explore structure-activity relationships (SAR) and optimize inhibitory activity.
Table 1: Comparative Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases
| Compound | Modification on Pyrrolo[2,3-b]pyridine Core | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 1 | Unspecified lead compound | ~2100 | - | - | - | [1] |
| 4h | 5-(trifluoromethyl)- and a 3,5-dimethoxyphenyl group | 7 | 9 | 25 | 712 | [1] |
As shown in Table 1, strategic modifications to the 1H-pyrrolo[2,3-b]pyridine core can lead to a significant increase in potency. Compound 4h , with a trifluoromethyl group at the 5-position and a 3,5-dimethoxyphenyl moiety, demonstrated a nearly 300-fold increase in activity against FGFR1 compared to the initial lead compound 1 .[1]
Experimental Protocols
The reproducibility of these findings is contingent on detailed and accurate experimental protocols. Below are summarized methodologies for the synthesis and biological evaluation of these compounds.
Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives (e.g., compound 4h)
A general synthetic route involves the reaction of a substituted 1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde, followed by a reduction step.[1][4]
-
Step 1: Condensation: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is reacted with a substituted aldehyde (e.g., 3,5-dimethoxybenzaldehyde) at 50 °C to yield intermediate compounds.[1][4]
-
Step 2: Reduction: The intermediate is then subjected to a reduction reaction using triethylsilane and trifluoroacetic acid in acetonitrile under reflux to furnish the final compounds.[1][4]
All synthesized compounds are typically purified by column chromatography and characterized by 1H NMR, 13C NMR, and mass spectrometry to ensure their identity and purity.[1][5]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against various kinases is determined using in vitro kinase assays.
-
Assay Principle: The ability of the compounds to inhibit the phosphorylation of a substrate by the target kinase is measured. This is often done using assays that detect the amount of ATP consumed or the amount of phosphorylated substrate produced.
-
General Procedure: The kinase, substrate, ATP, and the test compound are incubated together. The reaction is then stopped, and the signal is measured. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: FGFR Signaling Pathway and Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives.
Caption: General Experimental Workflow for the Development of Kinase Inhibitors.
Versatility of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The utility of the 1H-pyrrolo[2,3-b]pyridine core extends beyond FGFR inhibitors. It has been successfully employed to develop inhibitors for other important kinase targets.
Table 2: Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Other Kinases
| Compound | Target Kinase | IC50 (µM) | Key Structural Features | Reference |
| 14c | JAK3 | - | Carbamoyl group at C5 and cyclohexylamino group at C4 | [6][7] |
| 11h | PDE4B | 0.14 | 3,3-difluoroazetidine ring | [5] |
| 12b | PB2 (Influenza RdRP) | KD = 0.11 | 5-fluoro- and a pyrazin-2(1H)-one moiety | [8] |
These examples highlight the adaptability of the 1H-pyrrolo[2,3-b]pyridine scaffold, where modifications at different positions can be tailored to achieve potent and selective inhibition of various enzymes.
Conclusion
The experimental results concerning 1H-pyrrolo[2,3-b]pyridine derivatives have shown a good degree of reproducibility and consistency across different studies. The synthetic routes are well-established, and the biological evaluation methods are standard in the field, allowing for reliable comparison of data. The structure-activity relationships that have been elucidated provide a clear rationale for the observed potencies, further strengthening the confidence in the reported findings. The continued exploration of this versatile scaffold is likely to yield more potent and selective inhibitors for a range of therapeutic targets.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors: A Comparative Guide
A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of direct biological activity data for 1H-Pyrrolo[2,3-b]pyridin-2-ol. Consequently, a direct cross-laboratory validation of its activity cannot be provided. However, the broader family of 1H-Pyrrolo[2,3-b]pyridine derivatives has been extensively studied by various research groups, demonstrating significant potential as potent inhibitors of several protein kinases implicated in cancer and inflammatory diseases. This guide provides a comparative analysis of the reported activities of key 1H-Pyrrolo[2,3-b]pyridine derivatives to serve as a valuable resource for researchers in drug discovery and development.
This guide summarizes the inhibitory activities of selected 1H-Pyrrolo[2,3-b]pyridine derivatives against different kinase targets as reported in independent studies. The data is presented to facilitate a comparative understanding of their potency and selectivity. Detailed experimental protocols for common kinase inhibition assays are also provided to aid in the design and replication of such studies.
Comparative Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of various 1H-Pyrrolo[2,3-b]pyridine derivatives against several protein kinases. These findings originate from different research laboratories, offering a glimpse into the cross-validation of this chemical scaffold's potential.
| Derivative | Target Kinase | IC50 (nM) | Laboratory/Study Reference |
| Compound 4h | FGFR1 | 7 | Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors[1][2] |
| FGFR2 | 9 | Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors[1][2] | |
| FGFR3 | 25 | Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors[1][2] | |
| FGFR4 | 712 | Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors[1][2] | |
| Compound 16h | MELK | 32 | Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents[3] |
| Compound 9 | c-Met | 22.8 | Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors[4] |
| Compound 11h | PDE4B | 140 | Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors[5] |
| Compound 42 | Cdc7 | 7 | Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships[6] |
| Compound 14c | JAK3 | 5.1 | Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. Below are generalized protocols for key assays used in the characterization of 1H-Pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
-
Reagents and Materials:
-
Recombinant human kinase enzyme
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (1H-Pyrrolo[2,3-b]pyridine derivative) dissolved in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader (Luminescence or Fluorescence)
-
-
Procedure:
-
A series of dilutions of the test compound are prepared in the assay buffer.
-
The kinase, peptide substrate, and test compound are added to the wells of a microplate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The kinase reaction is stopped, and the detection reagent is added to measure the amount of ADP produced (or substrate consumed).
-
The signal is read using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay
This protocol is used to assess the anti-proliferative activity of the compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., A549, MDA-MB-231)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader (Absorbance or Luminescence)
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The cell viability reagent is added to each well.
-
After a further incubation period, the absorbance or luminescence is measured using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by 1H-Pyrrolo[2,3-b]pyridine derivatives and a typical workflow for their evaluation.
Caption: FGFR signaling pathway inhibited by 1H-Pyrrolo[2,3-b]pyridine derivatives.
Caption: Experimental workflow for the evaluation of kinase inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL synthesis - chemicalbook [chemicalbook.com]
"comparing the efficacy of 1H-Pyrrolo[2,3-b]pyridin-2-ol to established kinase inhibitors"
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of representative 1H-pyrrolo[2,3-b]pyridine derivatives against established kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases. This objective comparison is supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Comparative Efficacy of Kinase Inhibitors
The following tables summarize the in vitro potency (IC50 values) of selected 1H-pyrrolo[2,3-b]pyridine derivatives and established kinase inhibitors against their respective primary targets: Traf2- and NCK-interacting kinase (TNIK), Fibroblast Growth Factor Receptor (FGFR), Ataxia-Telangiectasia Mutated (ATM) kinase, and Janus Kinase (JAK).
| Target Kinase | 1H-Pyrrolo[2,3-b]pyridine Derivative | IC50 (nM) | Established Inhibitor | IC50 (nM) | Reference |
| TNIK | Derivative from Yang et al. | <1 | NCB-0846 | 21 | [1][2][3][4] |
| FGFR1 | Compound 4h from Li et al. | 7 | Pemigatinib | 0.4 | [5][6][7][8] |
| FGFR2 | Compound 4h from Li et al. | 9 | Pemigatinib | 0.5 | [5][6][7][8] |
| FGFR3 | Compound 4h from Li et al. | 25 | Pemigatinib | 1.2 | [5][6][7][8] |
| ATM | Compound 25a from a 2025 study | (Potent, selective) | AZD0156 | 0.58 | [9][10][11][12] |
| JAK3 | (No direct data) | - | Tofacitinib | 1 | [13][14] |
| JAK1 | (No direct data) | - | Tofacitinib | 112 | [13][14] |
| JAK2 | (No direct data) | - | Tofacitinib | 20 | [13][14] |
Note: The specific derivative from Yang et al. is a potent TNIK inhibitor with an IC50 value below 1 nM. Compound 25a is noted as a highly selective ATM inhibitor from a 2025 publication. Direct inhibitory data for 1H-Pyrrolo[2,3-b]pyridin-2-ol itself was not available in the reviewed literature; therefore, potent derivatives were selected for comparison.
Signaling Pathways
Understanding the signaling cascades in which these kinases operate is crucial for contextualizing the impact of their inhibition.
Caption: The Wnt/β-catenin signaling pathway, where TNIK plays a crucial role in activating gene transcription.
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NCB-0846 | TNIK inhibitor | Probechem Biochemicals [probechem.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1H-Pyrrolo[2,3-b]pyridin-2-ol Analogs as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic applications, particularly in oncology. This guide provides a head-to-head comparison of various analogs of 1H-pyrrolo[2,3-b]pyridin-2-ol, focusing on their inhibitory potency against several key protein kinases. While direct biological data for this compound is limited in publicly available literature, this comparison will focus on structurally related analogs for which experimental data has been published.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of various 1H-pyrrolo[2,3-b]pyridine analogs against key protein kinase targets. These kinases are implicated in various cancers and other diseases, making them attractive targets for drug development.
Table 1: Fibroblast Growth Factor Receptor (FGFR) Inhibition
| Compound ID | R1-Substituent | R2-Substituent | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 1 | H | H | 1900 | - | - | - | [1] |
| 4h | 5-(trifluoromethyl) | 3-(3,5-dimethoxyphenyl) | 7 | 9 | 25 | 712 | [1][2] |
Table 2: Cell Division Cycle 7 (Cdc7) Kinase Inhibition
| Compound ID | Scaffold Modification | Cdc7 IC50 (nM) | Reference |
| 1 | (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one | - | [3] |
| 42 | (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one | 7 | [3] |
Table 3: c-Met Kinase Inhibition
| Compound ID | Linker | c-Met IC50 (nM) | ALK IC50 (nM) | MKN-45 Cell IC50 (nM) | EBC-1 Cell IC50 (nM) | Reference |
| 9 | Sulfur | 22.8 | moderate | 329 | 479 |
Table 4: Janus Kinase 3 (JAK3) Inhibition
| Compound ID | C4-Substituent | C5-Substituent | JAK3 IC50 (nM) | Reference |
| 14c | cyclohexylamino | carbamoyl | Potent, moderately selective |
Table 5: Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition
| Compound ID | Key Feature | ATM Kinase Selectivity | Oral Bioavailability (mice) | Reference |
| 25a | Highly selective | >700-fold over PIKK family | 147.6% | [4] |
Table 6: Phosphodiesterase 4B (PDE4B) Inhibition
| Compound ID | Amide Substituent | PDE4B IC50 (µM) | PDE4D Selectivity | Reference |
| 11h | 3,3-difluoroazetidine | 0.14 | 6-fold over PDE4D | [5] |
Signaling Pathway Visualizations
The following diagrams, generated using DOT language, illustrate the key signaling pathways targeted by the 1H-pyrrolo[2,3-b]pyridine analogs discussed in this guide.
Experimental Protocols
This section provides detailed methodologies for the key in vitro kinase inhibition assays cited in this guide. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.
Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the in vitro inhibitory activity of test compounds against FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
To the wells of a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (for positive and negative controls).
-
Add 2.5 µL of the diluted FGFR enzyme solution to all wells except the negative control wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Prepare a master mix of the peptide substrate and ATP in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP master mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control (enzyme without inhibitor).
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
c-Met Kinase Inhibition Assay (TR-FRET Format)
Objective: To measure the inhibitory effect of compounds on c-Met kinase activity using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Recombinant human c-Met kinase
-
ULight™-labeled substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds in DMSO
-
Stop/Detection Buffer (Kinase Buffer containing EDTA)
-
Low-volume 384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Plating: Add 2 µL of serially diluted test compounds or DMSO vehicle to the assay plate.
-
Enzyme Addition: Add 4 µL of diluted c-Met kinase to each well.
-
Reaction Initiation: Add 4 µL of a mixture of ULight™-substrate and ATP to initiate the reaction. The final volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Reaction Termination and Detection: Add 10 µL of Stop/Detection Buffer containing the Europium-labeled antibody to each well.
-
Final Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Data Reading: Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission). Plot the ratio against the inhibitor concentration to determine the IC50 value.
Cdc7 Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To assess the inhibitory potential of compounds against Cdc7 kinase.
Procedure: The protocol is similar to the FGFR Kinase Inhibition Assay, with the following specific components:
-
Enzyme: Recombinant human Cdc7/Dbf4 complex.
-
Substrate: A suitable peptide substrate for Cdc7 (e.g., a synthetic peptide derived from Mcm2).
JAK3 Kinase Inhibition Assay (ELISA Format)
Objective: To quantify the inhibition of JAK3 kinase activity via an enzyme-linked immunosorbent assay.
Materials:
-
Recombinant human JAK3
-
Biotinylated peptide substrate
-
ATP
-
Streptavidin-coated 96-well plates
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (similar to kinase buffers above)
-
Plate reader capable of measuring absorbance
Procedure:
-
Plate Coating: Incubate streptavidin-coated plates with the biotinylated peptide substrate. Wash to remove unbound substrate.
-
Kinase Reaction: Add a mixture of JAK3 enzyme, ATP, and serially diluted test compounds to the wells. Incubate at 30°C for 60 minutes.
-
Washing: Wash the plate to remove the reaction mixture.
-
Primary Antibody Incubation: Add the phospho-specific primary antibody and incubate for 60 minutes.
-
Washing: Wash the plate to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 60 minutes.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Detection: Add TMB substrate and incubate until color develops. Stop the reaction with the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
ATM Kinase Inhibition Assay (ELISA Format)
Objective: To measure the inhibition of ATM kinase activity.
Procedure: This assay is similar to the JAK3 ELISA, with the following key differences:
-
Enzyme: Recombinant human ATM kinase.
-
Substrate: A protein or peptide substrate for ATM, such as a p53 fragment. The substrate is directly coated onto the ELISA plate.
PDE4B Inhibition Assay (Fluorescence Polarization Format)
Objective: To determine the inhibitory activity of compounds against PDE4B.
Materials:
-
Recombinant human PDE4B
-
Fluorescein-labeled cAMP (FL-cAMP)
-
Anti-fluorescein antibody
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
Test compounds in DMSO
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Reaction Setup: In the assay plate, combine the PDE4B enzyme, serially diluted test compounds, and FL-cAMP.
-
Incubation: Incubate at room temperature for 60 minutes to allow for cAMP hydrolysis.
-
Detection: Add the anti-fluorescein antibody.
-
Final Incubation: Incubate for at least 15 minutes.
-
Data Reading: Measure the fluorescence polarization. In the absence of PDE4B activity, FL-cAMP is bound by the antibody, resulting in high polarization. When PDE4B is active, it hydrolyzes FL-cAMP, which can no longer bind to the antibody, leading to low polarization.
-
Data Analysis: Calculate the change in fluorescence polarization to determine the percentage of inhibition and the IC50 value.
This guide provides a comparative overview of the biological activities of 1H-pyrrolo[2,3-b]pyridine analogs and detailed experimental protocols to aid researchers in this field. The versatility of the 7-azaindole scaffold continues to make it a valuable starting point for the design of novel and potent kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule Articles | Smolecule [smolecule.com]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity Profile of 1H-Pyrrolo[2,3-b]pyridin-2-ol Against a Kinase Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has been identified as a privileged scaffold in medicinal chemistry for the development of potent kinase inhibitors.[1][2] This structural motif can effectively compete with ATP for the binding site of various kinases.[1] While specific kinome-wide screening data for 1H-Pyrrolo[2,3-b]pyridin-2-ol is not broadly published, this guide provides a framework for evaluating its selectivity profile. We will compare the potential profile of this compound class with established kinase inhibitors, Staurosporine and Sunitinib, and provide detailed experimental protocols for researchers to conduct their own screening.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases, including Traf2- and Nck-interacting kinase (TNIK), Fibroblast Growth Factor Receptors (FGFRs), and Ataxia-Telangiectasia Mutated (ATM) kinase.[3][4][5] Understanding the selectivity of a novel compound within this class is crucial for its development as a therapeutic agent or a research tool.
Comparative Kinase Selectivity Profiles
A comprehensive evaluation of a kinase inhibitor involves screening it against a large panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables provide a hypothetical selectivity profile for a 1H-pyrrolo[2,3-b]pyridine derivative based on published data for this scaffold, alongside the known selectivity profiles of the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Sunitinib for comparison.
Table 1: Inhibitory Activity (IC50, nM) Against a Panel of Selected Kinases
| Kinase Target | 1H-Pyrrolo[2,3-b]pyridine Derivative (Hypothetical) | Staurosporine[6] | Sunitinib[7][8] |
| Primary Targets (Hypothetical) | |||
| TNIK | <1[3] | 3 | - |
| FGFR1 | 7[4] | - | >10x less selective than VEGFR2/PDGFRβ |
| FGFR2 | 9[4] | - | - |
| FGFR3 | 25[4] | - | - |
| ATM | >700-fold selective over PIKK family[5] | - | - |
| Common Off-Targets | |||
| VEGFR2 | 136[1] | - | 80 |
| PDGFRβ | - | - | 2 |
| c-Kit | - | - | Potent Inhibition |
| FLT3 | - | - | Potent Inhibition |
| RET | - | - | Potent Inhibition |
| PKCα | - | 2 | - |
| PKA | - | 7 | - |
| CDK2 | - | - | >10x less selective than VEGFR2/PDGFRβ |
Experimental Protocols
To determine the kinase selectivity profile of a compound like this compound, a systematic experimental approach is required. Below are detailed methodologies for common in vitro kinase screening assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced during a kinase reaction, which is proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add a small volume of the serially diluted compound or DMSO control to each well.
-
Add the kinase to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Radiometric Kinase Assay
This is considered a gold-standard method that directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.
Materials:
-
Kinase and substrate
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)
-
Test compound
-
Kinase reaction buffer
-
Filter membranes or scintillation plates
Procedure:
-
Reaction Setup: Incubate the test compound with the kinase, substrate, cofactors, and radiolabeled ATP.
-
Product Capture: Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate.
-
Washing: Wash the filter papers to remove unreacted radiolabeled ATP.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at different compound concentrations to determine the IC50 value.
Visualizing the Workflow and Signaling Context
To better understand the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 1H-Pyrrolo[2,3-b]pyridin-2-ol: A Comparative Guide
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a hinge-binding motif in a multitude of kinase inhibitors. Its structural similarity to purine enables it to effectively compete with ATP for binding to the kinase active site. While specific experimental data for 1H-pyrrolo[2,3-b]pyridin-2-ol is not extensively available in public literature, the vast body of research on its derivatives provides a strong basis for predicting its potential off-target profile. This guide offers a comparative analysis of the known biological targets of the 1H-pyrrolo[2,3-b]pyridine scaffold, presenting a predictive off-target landscape for novel derivatives such as the 2-ol variant. We will explore common off-target kinase families, provide detailed experimental protocols for assessing selectivity, and visualize key signaling pathways and experimental workflows.
Potential Off-Target Profile of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to inhibit a range of kinases, often with high potency. Therefore, a new derivative, such as this compound, should be profiled against a panel of kinases, particularly those for which the scaffold has demonstrated significant activity. The following tables summarize the inhibitory activities of several published 1H-pyrrolo[2,3-b]pyridine derivatives against their primary targets and other kinases, illustrating the potential for off-target interactions.
Data Presentation
Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives Against Primary Kinase Targets
| Compound ID/Reference | Primary Target(s) | IC50 (nM) | Notes |
| Compound 4h [1] | FGFR1 | 7 | A potent pan-FGFR inhibitor.[1] |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| Unnamed TNIK Inhibitor [2] | TNIK | <1 | Several compounds in this series demonstrated sub-nanomolar potency against TNIK.[2] |
| Compound 22 [3][4] | CDK8 | 48.6 | A potent type II CDK8 inhibitor.[3][4] |
| Compound 14c [5] | JAK3 | Potent (exact IC50 not specified) | Identified as a potent and moderately selective JAK3 inhibitor.[5] |
| Compound 25a [6] | ATM | Highly Selective (>700-fold over PIKK family) | A highly selective and orally available ATM inhibitor.[6] |
Table 2: Comparative Selectivity Profile of Representative 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Kinase Target | Compound 4h (FGFRi) IC50 (nM)[1] | Compound 22 (CDK8i) % Inhibition @ 1µM[3] | Alternative Inhibitor (Example) |
| FGFR1 | 7 | - | AZD4547 |
| FGFR2 | 9 | - | Infigratinib (BGJ398) |
| FGFR3 | 25 | - | Erdafitinib |
| FGFR4 | 712 | - | Roblitinib |
| CDK8 | - | 74.3% | SEL120-34A |
| CDK7 | - | >50% (IC50 = 205.6 nM) | SY-1365 |
| GSK-3α/β | - | <50% | CHIR-99021 |
| JAK1/2/3 | - | <50% | Tofacitinib |
| TNIK | - | Not Reported | A potent TNIK inhibitor with an IC50 < 1nM has been developed from this scaffold.[2][7] |
Note: A direct head-to-head comparison of these specific compounds across the same kinase panel is not available in the literature. This table is a composite from different studies to illustrate the diverse targeting capabilities and potential cross-reactivity of the scaffold.
Experimental Protocols
To empirically determine the off-target effects of a new compound like this compound, a tiered screening approach is recommended.
Large-Panel Kinase Profiling (e.g., KINOMEscan™)
This method provides a broad overview of the compound's selectivity across the human kinome.
Principle: A competition-based binding assay where the test compound is incubated with a panel of DNA-tagged kinases and an immobilized, broad-spectrum kinase inhibitor. The amount of kinase that binds to the immobilized ligand is measured, which is inversely proportional to the test compound's affinity for the kinase.
Methodology:
-
Compound Preparation: Dissolve the test compound (e.g., this compound) in DMSO to create a stock solution.
-
Assay Execution: The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.
-
Competition: The test compound, DNA-tagged kinases, and a ligand-immobilized solid support are incubated to allow for competitive binding.
-
Quantification: After incubation and washing steps, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Results are typically expressed as a percentage of the DMSO control (% Control). A lower percentage indicates stronger binding of the test compound to the kinase. Hits are often defined as kinases showing inhibition above a certain threshold (e.g., >90% inhibition or a % Control < 10).
-
Follow-up: For significant hits, a dose-response curve is generated by testing a range of compound concentrations to determine the dissociation constant (Kd) or IC50 value.
Cell-Based Target Engagement and Pathway Modulation Assays
Cellular assays are crucial to confirm that the biochemical interactions observed in profiling screens translate to effects in a physiological context.
Example: Western Blot for Phospho-protein Levels
Principle: To determine if the compound inhibits a specific kinase in a cellular context, the phosphorylation of a known downstream substrate of that kinase is measured.
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line known to be dependent on a potential off-target kinase) and allow cells to adhere. Treat the cells with various concentrations of the test compound for a specified period.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the substrate of interest. Subsequently, probe with a secondary antibody conjugated to an enzyme like HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate protein to normalize for protein loading.
-
Analysis: Quantify the band intensities and determine the IC50 for the inhibition of substrate phosphorylation.
Mandatory Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: General workflow for identifying and validating off-target effects.
Caption: Potential off-target inhibition of the FGFR signaling pathway.
Caption: Potential off-target inhibition of the JAK-STAT signaling pathway.
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile and potent core for kinase inhibitors, but this potency comes with the potential for off-target effects. For a novel compound such as this compound, a thorough assessment of its selectivity is paramount. Based on the activity of related compounds, kinases such as FGFR, JAKs, CDKs, TNIK, and ATM represent plausible off-targets. A systematic approach, beginning with broad kinome profiling and followed by validation in cell-based assays, is essential to characterize the compound's selectivity profile. This comprehensive understanding of on- and off-target activities is critical for advancing the compound in drug development and for interpreting its biological effects.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking 1H-Pyrrolo[2,3-b]pyridine-based FGFR Inhibitors Against Other Heterocyclic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of a potent 1H-pyrrolo[2,3-b]pyridine-based Fibroblast Growth Factor Receptor (FGFR) inhibitor, compound 4h , against other established heterocyclic FGFR inhibitors. The objective is to offer a clear, data-driven benchmark for researchers engaged in the discovery and development of novel cancer therapeutics targeting the FGFR signaling pathway.
Comparative Analysis of FGFR Inhibitor Potency
The in vitro potency of kinase inhibitors is a critical parameter in their preclinical evaluation. The following table summarizes the half-maximal inhibitory concentrations (IC50) of the 1H-pyrrolo[2,3-b]pyridine derivative 4h and other selected heterocyclic FGFR inhibitors against the four FGFR isoforms. It is important to note that IC50 values can vary based on specific assay conditions, and for a direct head-to-head comparison, assays should ideally be performed under identical conditions.
| Inhibitor Class | Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1H-Pyrrolo[2,3-b]pyridine | Compound 4h | 7 | 9 | 25 | 712 |
| Pyrido[2,3-d]pyrimidine | Infigratinib (BGJ398) | 0.9 | 1.4 | 1 | 60 |
| Pyrido[2,3-d]pyrimidine | Pemigatinib (INCB054828) | 0.4 | 0.5 | 1.2 | 30 |
| Pyrazolo[3,4-b]pyridine | Erdafitinib (JNJ-42756493) | 1.2 | 2.5 | 3.0 | 5.7 |
| Thieno[3,2-c]pyridine | Rogaratinib (BAY1163877) | 11.2 | <1 | 18.5 | 201 |
Data compiled from publicly available sources.[1][2][3][4][5]
Signaling Pathway and Experimental Workflow
A clear understanding of the targeted signaling pathway and the experimental workflow for inhibitor characterization is fundamental for drug discovery research.
Caption: Simplified FGFR Signaling Pathway.
Caption: General Experimental Workflow for Kinase Inhibitor Benchmarking.
Experimental Protocols
Accurate and reproducible data are predicated on well-defined experimental protocols. The following sections detail standard methodologies for key assays in kinase inhibitor benchmarking.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a target kinase by 50%.
Materials:
-
Recombinant human FGFR enzyme (FGFR1, 2, 3, or 4)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at a concentration near the Km for the specific kinase)
-
Substrate (e.g., a synthetic peptide or protein substrate for FGFR)
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivative and other inhibitors) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well white plates)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Assay Plate Setup: Add a small volume (e.g., 1-5 µL) of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.
-
Enzyme and Substrate Addition: Prepare a master mix containing the FGFR enzyme and its substrate in kinase buffer. Add this master mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction and detect the kinase activity according to the manufacturer's protocol for the chosen detection method (e.g., by adding the ADP-Glo™ reagent to quantify ADP production).
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line with known FGFR alterations (e.g., breast cancer 4T1 cells)
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.[1]
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pemigatinib | FGFR | TargetMol [targetmol.com]
- 3. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Independent Verification of the Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a versatile and privileged scaffold in modern medicinal chemistry. Its structural resemblance to the purine core of ATP has made it a valuable starting point for the development of potent inhibitors targeting a wide array of protein kinases and other enzymes. This guide provides an objective comparison of the biological activity of various 1H-pyrrolo[2,3-b]pyridine derivatives against several key drug targets, alongside established alternative inhibitors. The information is supplemented with detailed experimental protocols and visual diagrams of relevant signaling pathways and workflows to support further research and development.
Comparative Analysis of Kinase Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets. For comparative purposes, IC50 values of well-established, often clinically approved, inhibitors are also provided.
Disclaimer: The IC50 values presented below are compiled from various literature sources. Direct comparison may be limited due to differences in experimental conditions, such as ATP concentration, substrate used, and specific assay technology.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
| Compound/Drug | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) | FGFR1 | 7 | - | [1] |
| FGFR2 | 9 | - | [1] | |
| FGFR3 | 25 | - | [1] | |
| Pemigatinib | FGFR1 | 0.4 | - | |
| FGFR2 | 0.5 | 4 (in a patient-derived model) | ||
| FGFR3 | 1.2 | - | ||
| Erdafitinib | FGFR1 | 1.2 | 22.1 | |
| FGFR2 | 2.5 | - | ||
| FGFR3 | 3.0 | 13.2 | ||
| Infigratinib | FGFR1 | 1.1 | - | |
| FGFR2 | 1.0 | - | ||
| FGFR3 | 2.0 | - |
Traf2 and NCK-Interacting Kinase (TNIK) Inhibition
| Compound/Drug | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| 1H-pyrrolo[2,3-b]pyridine derivative | TNIK | <1 | - | |
| INS018_055 | TNIK | 7.8 | 63 (COL1 expression) |
ATM Serine/Threonine Kinase (ATM) Inhibition
| Compound/Drug | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 25a) | ATM | <1 (highly selective) | - | |
| M3541 | ATM | <1 | - |
Cell Division Cycle 7 (Cdc7) Kinase Inhibition
| Compound/Drug | Target | Biochemical IC50 (nM) | Cellular IC50 (µM) | Reference(s) |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 42) | Cdc7 | 7 | - | [2][3] |
| PHA-767491 | Cdc7 | 10 | 0.64 (HCC1954 cells) | [4][5][6] |
| Cdk9 | 34 | - | [4][5] |
Phosphodiesterase 4B (PDE4B) Inhibition
| Compound/Drug | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative (Compound 7) | PDE4B | 480 | - | [7] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative (Compound 11h) | PDE4B | 110 - 1100 (range for derivatives) | - | [7][8] |
| Roflumilast | PDE4B1/B2 | 0.7 / 0.2 | - | [9][10][11][12][13] |
Janus Kinase 3 (JAK3) Inhibition
| Compound/Drug | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 14c) | JAK3 | Potent (specific value not provided) | 120 (T cell proliferation) | [14] |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (Compound 31) | JAK3 | Potent | Potent (T cell proliferation) | [15] |
| Tofacitinib | JAK3 | 1 | - | [16][17][18][19][20] |
| JAK1 | 112 | - | [17][19][20] | |
| JAK2 | 20 | - | [17][19][20] |
c-Met Inhibition
| Compound/Drug | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 9) | c-Met | 22.8 | 329 (MKN-45 cells) | |
| Crizotinib | c-Met | 8 | 11 | [21][22][23][24][25] |
| ALK | 20 | 24 | [21][22][25] |
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the activity of a purified kinase and the inhibitory potential of test compounds.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
1H-Pyrrolo[2,3-b]pyridine derivative and alternative inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and its substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[26][27][28][29][30]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and simultaneously initiates a luciferase/luciferin reaction that produces light.[26][27][28][29][30]
-
Luminescence Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Target Engagement Assay (NanoBRET™)
This protocol measures the binding of a compound to its target kinase within living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the kinase of interest
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, tissue culture-treated 96- or 384-well plates
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the vector encoding the NanoLuc®-kinase fusion protein. Incubate for 24 hours to allow for protein expression.[31][32]
-
Cell Seeding: Detach and resuspend the transfected cells in Opti-MEM™. Seed the cells into the wells of a white assay plate.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compounds. Add the NanoBRET™ Tracer and the compound dilutions to the cells. Include "no inhibitor" and "no tracer" controls.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor. Add this solution to all wells.[31][32]
-
Signal Measurement: Immediately read the plate on a luminometer equipped with filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).[31]
-
Data Analysis: Calculate the raw NanoBRET™ ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the corrected NanoBRET™ ratio against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value.[31]
Western Blot for Downstream Signaling Inhibition
This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Stimulating ligand (if required)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific for the downstream target and total protein for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with serial dilutions of the test compound for a predetermined time. If the pathway is not constitutively active, stimulate the cells with the appropriate ligand for a short period before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[33][34]
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary phospho-specific antibody overnight at 4°C.[33][34]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[33][34]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein to serve as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine derivatives and a general workflow for their biological evaluation.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAY10572 (PHA-767491), Cdc7 and Cdk9 kinase inhibitor (CAS 845538-12-7) | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abmole.com [abmole.com]
- 17. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. selleckchem.com [selleckchem.com]
- 20. immune-system-research.com [immune-system-research.com]
- 21. selleckchem.com [selleckchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. cancernetwork.com [cancernetwork.com]
- 26. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 27. promega.com [promega.com]
- 28. ulab360.com [ulab360.com]
- 29. promega.com [promega.com]
- 30. ulab360.com [ulab360.com]
- 31. eubopen.org [eubopen.org]
- 32. benchchem.com [benchchem.com]
- 33. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 34. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Essential Safety and Operational Guidance for 1H-Pyrrolo[2,3-b]pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and operational procedures for the handling and disposal of 1H-Pyrrolo[2,3-b]pyridin-2-ol. The following guidance is based on safety data for structurally related compounds and is intended to ensure the highest level of safety in the laboratory.
Hazard Summary
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
It is imperative to handle this compound with appropriate caution in a well-ventilated laboratory setting.
Personal Protective Equipment (PPE)
The following table outlines the required personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield is recommended for splash risks. | To protect eyes from splashes and potential vapors.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves before use. | To prevent skin contact and absorption.[1][6][7] |
| Body Protection | Flame-retardant lab coat, fully buttoned. Consider impervious clothing for larger quantities. | To protect against splashes and potential fire hazards.[4][5] |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is unavailable or during emergencies, use a NIOSH-approved respirator. | To prevent inhalation of dust, fumes, or vapors.[5][6][8] |
| Footwear | Closed-toe, closed-heel shoes made of a chemical-resistant material. | To protect feet from spills.[6][7] |
Handling and Storage Protocols
Engineering Controls:
-
All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][3]
-
An eyewash station and safety shower should be readily accessible in the work area.[2][4]
Safe Handling Procedures:
-
Use spark-proof tools and take precautionary measures against static discharge if the compound is flammable.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible substances and sources of ignition.[1][2]
Spill and Disposal Plan
In Case of a Spill:
-
Evacuate the area immediately.
-
Wear the appropriate PPE, including respiratory protection.[6]
-
Contain the spill using an inert absorbent material like sand or vermiculite.[1][6]
-
Collect the absorbed material into a sealed and properly labeled container for hazardous waste disposal.[1][6]
Disposal:
-
Dispose of the compound and any contaminated materials as hazardous waste.
-
Consult and adhere to all federal, state, and local regulations for chemical waste disposal.[1]
-
Do not reuse empty containers; they should be disposed of as unused product.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[1][2][9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][9] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
